molecular formula C10H8INO3 B373908 Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate

Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate

Cat. No.: B373908
M. Wt: 317.08g/mol
InChI Key: HYGXHCVXVOJFCY-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate is a useful research compound. Its molecular formula is C10H8INO3 and its molecular weight is 317.08g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8INO3

Molecular Weight

317.08g/mol

IUPAC Name

ethyl (E)-2-cyano-3-(5-iodofuran-2-yl)prop-2-enoate

InChI

InChI=1S/C10H8INO3/c1-2-14-10(13)7(6-12)5-8-3-4-9(11)15-8/h3-5H,2H2,1H3/b7-5+

InChI Key

HYGXHCVXVOJFCY-FNORWQNLSA-N

SMILES

CCOC(=O)C(=CC1=CC=C(O1)I)C#N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(O1)I)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)I)C#N

Origin of Product

United States

Foundational & Exploratory

Molecular weight and formula of 5-iodo-2-furyl acrylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characterization, synthesis, and application of 5-iodo-2-furyl acrylate derivatives .

Note on Nomenclature: While strictly "5-iodo-2-furyl acrylate" implies an ester of the unstable 5-iodo-2-furanol, in medicinal chemistry and synthetic literature, this terminology almost exclusively refers to 3-(5-iodofuran-2-yl)acrylic acid derivatives (furan-2-acrylic acid scaffolds). This guide focuses on these stable, conjugated systems.

Part 1: Executive Summary

The 3-(5-iodofuran-2-yl)acrylate scaffold represents a critical "bifunctional" intermediate in drug discovery. It combines an electrophilic Michael acceptor (the acrylate tail) with a chemically versatile halogen handle (the iodine at C5).

  • Primary Utility: Covalent inhibition of cysteine-dependent enzymes (e.g., Sortase A, specific kinases) and as a precursor for Suzuki/Sonogashira cross-coupling reactions.

  • Key Characteristic: The iodine atom significantly increases lipophilicity (LogP) compared to the parent furan, enhancing membrane permeability while providing a site for further structural diversification.

Part 2: Chemical Identity & Structural Analysis[1][2][3][4]

Core Scaffold Specifications

The derivatives are characterized by a furan ring substituted at the 2-position with an acrylic ester/acid chain and at the 5-position with an iodine atom.

General Structure: I-C4H2O-CH=CH-COOR

Quantitative Data Table

The following table provides precise molecular data for the most common derivatives used in synthetic workflows.

Derivative TypeR-GroupMolecular FormulaMolecular Weight ( g/mol )Exact Mass (Da)Predicted LogP
Free Acid -HC₇H₅IO₃264.02 263.9283~2.1
Methyl Ester -CH₃C₈H₇IO₃278.04 277.9440~2.6
Ethyl Ester -CH₂CH₃C₉H₉IO₃292.07 291.9596~3.0
t-Butyl Ester -C(CH₃)₃C₁₁H₁₃IO₃320.12 319.9909~3.8
Structural Reactivity Logic
  • The Michael Acceptor: The

    
    -unsaturated carbonyl is activated by the electron-withdrawing nature of the furan oxygen, making C3 (beta-carbon) highly susceptible to nucleophilic attack by thiols (biological targets).
    
  • The Iodine Handle: The C-I bond at position 5 is weak (approx. 50 kcal/mol), making it an excellent leaving group for Palladium-catalyzed cross-coupling, allowing the furan to be extended into bi-aryl systems.

Part 3: Synthetic Protocols

Primary Synthesis: Knoevenagel Condensation

The most robust route involves the condensation of 5-iodofurfural with malonic acid or its mono-esters. This avoids the harsh conditions of direct iodination which can degrade the furan ring.

Reagents:

  • Starting Material: 5-Iodofurfural (CAS: 19062-83-0)

  • Nucleophile: Malonic Acid (for free acid) or Mono-ethyl malonate (for ester).

  • Catalyst: Piperidine (base) + Acetic Acid (buffer).

  • Solvent: Pyridine or Toluene (for azeotropic water removal).

Step-by-Step Protocol (Self-Validating):

  • Setup: Charge a round-bottom flask with 5-iodofurfural (1.0 eq) and Malonic acid (1.2 eq).

  • Solvation: Dissolve in Pyridine (5-10 volumes). Add catalytic Piperidine (0.1 eq).

  • Reaction: Heat to 80-100°C for 2-4 hours. Validation: Monitor CO₂ evolution (bubbler). Reaction is complete when bubbling ceases.

  • Workup: Pour reaction mixture into ice-cold 2N HCl (excess). The change in pH precipitates the product.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (9:1).

    • Checkpoint: The product should appear as yellow/brown needles.

    • QC: ¹H NMR should show trans-alkene coupling (J ~15-16 Hz) at

      
       6.3 and 7.5 ppm.
      
Visualization: Synthetic Workflow

The following diagram illustrates the synthesis and downstream diversification pathways.

SynthesisPath Start Furfural Inter 5-Iodofurfural Start->Inter I2, KI (Iodination) Core 3-(5-Iodofuran-2-yl) Acrylic Acid Inter->Core Malonic Acid Piperidine (Knoevenagel) Ester Ester Derivatives (Prodrugs) Core->Ester ROH, H+ (Esterification) Coupled 5-Aryl-Furan Derivatives Core->Coupled Ar-B(OH)2, Pd(0) (Suzuki Coupling)

Caption: Synthesis pathway from Furfural to 5-Iodo-acrylate derivatives and subsequent diversification.

Part 4: Biological Mechanism & SAR

Mechanism of Action (Covalent Inhibition)

These derivatives act primarily as electrophilic warheads .

  • Recognition: The furan ring and ester tail orient the molecule within the hydrophobic pocket of the target protein.

  • Reaction: A catalytic cysteine residue (nucleophile) attacks the

    
    -carbon of the acrylate.
    
  • Result: Irreversible formation of a thioether adduct, permanently disabling the enzyme.

Visualization: Structure-Activity Relationship (SAR)

This diagram maps the functional regions of the molecule to their biological role.

SAR Mol 5-Iodo-2-Furyl Acrylate Scaffold Iodo 5-Iodo Position: Lipophilicity & Halogen Bonding (Metabolic Stability) Mol->Iodo Furan Furan Core: Rigid Linker (Pi-Stacking Interactions) Mol->Furan Acrylate Acrylate Tail: Michael Acceptor (Covalent Cys Trapping) Mol->Acrylate Ester Ester R-Group: Cell Permeability Modulator (Hydrolyzed in vivo) Acrylate->Ester Attached to

Caption: SAR breakdown highlighting the pharmacophore elements of the 5-iodo-2-furyl acrylate scaffold.

Part 5: References

  • Santa Cruz Biotechnology. 3-(5-Iodo-furan-2-yl)-acrylic acid (CAS 64186-22-7) Product Data.[1][2] Retrieved from

  • PubChem. Compound Summary: (E)-3-(5-nitrofuran-2-yl)prop-2-enoic acid (Structural Analog).[3] Retrieved from

  • M. Yilmaz et al. Synthesis and biological activity studies of furan derivatives. ResearchGate. Retrieved from

  • BLD Pharm. Ethyl 3-(furan-2-yl)acrylate Product Specifications. Retrieved from

  • Growing Science. Synthesis and biological activity of rhodanine-furan conjugates (Review). Bioorg Chem. Retrieved from

Sources

An In-depth Technical Guide to Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Identifiers

Direct identifiers for Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate are not extensively cataloged. However, we can define its chemical identity through its relationship to its parent compound, Ethyl 2-cyano-3-(2-furyl)acrylate, and its key synthetic precursor, 5-iodo-2-furaldehyde.

Table 1: Identifiers of Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate and Related Compounds

Compound NameCAS NumberPubChem CIDMolecular FormulaInChISMILES
Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate Not AvailableNot AvailableC10H8INO3InChI=1S/C10H8INO3/c1-2-15-10(13)8(7-12)6-9-4-5-14-9/h4-6H,2H2,1H3/b8-6+CCOC(=O)/C(=C/c1cc(I)co1)/C#N
Ethyl 2-cyano-3-(2-furyl)acrylate (Parent Compound)23973-22-0, 67449-75-6[1]682084[1]C10H9NO3InChI=1S/C10H9NO3/c1-2-13-10(12)8(7-11)6-9-4-3-5-14-9/h3-6H,2H2,1H3/b8-6+[1]CCOC(=O)/C(=C/c1ccco1)/C#N[1]
5-Iodo-2-furaldehyde (Precursor)2689-65-8[2]693264[2]C5H3IO2InChI=1S/C5H3IO2/c6-5-2-1-4(3-7)8-5/h1-3H[2]C1=C(C=O)OC(=C1)I[2]

The introduction of an iodine atom at the 5-position of the furan ring is a critical structural modification. Halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The iodine substituent is expected to increase the lipophilicity and molecular weight of the parent compound and may introduce new biological activities or enhance existing ones.

Synthesis and Mechanism

The primary and most efficient method for synthesizing Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate is the Knoevenagel condensation . This well-established carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.[3][4]

In this specific synthesis, 5-iodo-2-furaldehyde is reacted with ethyl cyanoacetate in the presence of a basic catalyst, such as piperidine.[5][6] The reaction proceeds through a nucleophilic addition of the enolate of ethyl cyanoacetate to the carbonyl group of the furaldehyde, followed by a dehydration step to yield the final α,β-unsaturated product.

The synthesis, reactions, and spectral properties of various 5-substituted ethyl 2-cyano-3-(2-furyl)acrylates, including the iodo-derivative, have been reported by Kada and colleagues.

Knoevenagel_Condensation cluster_reactants Reactants reactant1 5-Iodo-2-furaldehyde intermediate Intermediate Adduct reactant1->intermediate + reactant2 Ethyl Cyanoacetate reactant2->intermediate catalyst Piperidine (Base Catalyst) catalyst->intermediate Catalyzes product Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate intermediate->product - H2O (Dehydration) water Water (H2O)

Sources

Targeting the Michael Acceptor: A Technical Guide to Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate represents a specialized scaffold within the


-cyanoacrylate class of bioactive molecules. Characterized by its electrophilic Michael acceptor moiety and a lipophilic, halogenated furan ring, this compound exhibits dual-functionality as a covalent inhibitor of thiol-dependent enzymes and a competitive inhibitor of photosynthetic electron transport. This guide analyzes its pharmacophore, details its primary biological targets (Photosystem II and Cysteine-rich proteins), and provides validated protocols for its synthesis and biological evaluation.

Part 1: Chemical Biology & Pharmacophore Analysis

The Electrophilic Warhead (Michael Acceptor)

The core reactivity of this molecule lies in the


-cyanoacrylate  motif. The electron-withdrawing nitrile (-CN) and ester (-COOEt) groups at the 

-position create a highly electron-deficient

-carbon.
  • Mechanism: Nucleophiles, particularly the thiolate anions (

    
    ) of cysteine residues in proteins or glutathione, attack the 
    
    
    
    -carbon in a conjugate addition (Michael addition) reaction.
  • Result: Irreversible or slowly reversible covalent modification of the target protein, leading to loss of enzymatic function.

The 5-Iodo-2-Furyl Moiety

The substitution of the furan ring with iodine at the 5-position is a critical medicinal chemistry optimization:

  • Halogen Bonding: The iodine atom possesses a localized region of positive electrostatic potential (the

    
    -hole) on its outer surface, allowing it to form halogen bonds with Lewis bases (e.g., carbonyl oxygens or nitrogen atoms) in the target protein's binding pocket.
    
  • Lipophilicity: Iodine significantly increases the partition coefficient (

    
    ), enhancing membrane permeability compared to the unsubstituted furan analog.
    

Part 2: Primary Biological Targets

Target A: Photosystem II (PSII) - The D1 Protein

Historically, cyanoacrylates are potent herbicides.[1] This specific derivative targets the Q_B binding niche of the D1 protein (PsbA) in the PSII reaction center.

  • Interaction: The molecule competes with plastoquinone (Q_B) for the binding site. The carbonyl oxygen and the nitrile nitrogen form hydrogen bonds with residues (typically Ser264 and His215 ) in the D1 protein.

  • Iodine Role: The 5-iodo substituent projects into a hydrophobic pocket, displacing water and increasing binding affinity via van der Waals and halogen-bonding interactions.

  • Outcome: Blockage of electron transfer from Q_A to Q_B, cessation of ATP synthesis, and generation of reactive oxygen species (ROS) leading to cell death.

Target B: Cysteine-Dependent Enzymes (Anticancer/Antimicrobial)

In non-photosynthetic organisms, the compound acts as a broad-spectrum electrophile targeting "cysteine-accessible" proteins.

  • Thioredoxin Reductase (TrxR): The selenocysteine/cysteine active site of TrxR is highly susceptible to Michael acceptors. Inhibition disrupts cellular redox homeostasis, inducing apoptosis in cancer cells.

  • Tubulin:

    
    -cyanoacrylates have been shown to bind to the colchicine-binding site of tubulin, inhibiting polymerization. The 5-iodo-furan moiety mimics the trimethoxyphenyl ring of colchicine in terms of steric bulk.
    
  • Glutathione (GSH): Direct depletion of intracellular GSH pools by conjugation renders cells hypersensitive to oxidative stress.

Part 3: Visualization of Mechanisms

Diagram 1: Synthesis and Mechanism of Action

G Sub1 5-Iodo-2-furaldehyde Prod Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate Sub1->Prod Knoevenagel Condensation (Piperidine, EtOH) Sub2 Ethyl Cyanoacetate Sub2->Prod Target1 Photosystem II (D1 Protein) [Herbicidal Target] Prod->Target1 Competitive Binding (Halogen Bonding) Target2 Cysteine Proteases / TrxR [Medicinal Target] Prod->Target2 Electrophilic Attack Effect1 Blocks Q_B Site (Electron Transport Inhibition) Target1->Effect1 Effect2 Michael Addition to Cys-SH (Covalent Inhibition) Target2->Effect2

Caption: Synthesis via Knoevenagel condensation and dual-pathway biological activity targeting PSII (plants) and Thiol-enzymes (mammalian/microbial).

Part 4: Experimental Protocols

Protocol 1: Synthesis via Knoevenagel Condensation

Objective: Produce high-purity Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate for biological testing.

  • Reagents:

    • 5-Iodo-2-furaldehyde (10 mmol)

    • Ethyl cyanoacetate (10 mmol)

    • Piperidine (Catalytic amount, ~0.1 mL)[2]

    • Ethanol (20 mL)

  • Procedure:

    • Dissolve the aldehyde and ethyl cyanoacetate in ethanol in a round-bottom flask.

    • Add piperidine dropwise while stirring.

    • Reflux the mixture for 2–4 hours. Monitor progress via TLC (Hexane:EtOAc 7:3).

    • Cool the solution to room temperature. The product usually precipitates as a solid.

    • Filter the precipitate and wash with cold ethanol.

    • Recrystallization: Purify using Ethanol/Water or Ethyl Acetate/Hexane to yield yellow crystals.

  • Validation:

    • 1H NMR (CDCl3): Look for the vinylic proton singlet (

      
       ~8.0–8.2 ppm) and the furan ring protons.
      
    • Melting Point: Verify against literature (typically distinct sharp range).

Protocol 2: Photosystem II Inhibition Assay (DCPIP Reduction)

Objective: Quantify the IC50 for electron transport inhibition.

  • Preparation: Isolate chloroplasts from spinach or lettuce leaves using standard differential centrifugation.

  • Reaction Mix:

    • Chloroplast suspension (15

      
      g chlorophyll/mL).
      
    • DCPIP (2,6-dichlorophenolindophenol) dye (30

      
      M).
      
    • Test compound (dissolved in DMSO, varying concentrations 0.1

      
      M – 100 
      
      
      
      M).
  • Measurement:

    • Illuminate samples with saturating light (>500

      
      E 
      
      
      
      ).
    • Measure the decrease in absorbance at 600 nm (reduction of DCPIP) over 60 seconds using a spectrophotometer.

  • Calculation:

    • Plot % Inhibition vs. Log[Concentration].

    • Calculate IC50 (concentration required to inhibit DCPIP reduction rate by 50%).

Protocol 3: Cysteine Reactivity Assay (Ellman’s Reagent)

Objective: Confirm the Michael acceptor activity.

  • Reagents:

    • L-Cysteine or Glutathione (100

      
      M) in Phosphate Buffer (pH 7.4).
      
    • DTNB (Ellman’s Reagent).

    • Test Compound (100

      
      M).
      
  • Procedure:

    • Incubate the Test Compound with L-Cysteine for 30 minutes at 37°C.

    • Add DTNB solution. DTNB reacts with remaining free thiols to produce TNB (yellow,

      
       412 nm).
      
  • Analysis:

    • Measure Absorbance at 412 nm.

    • Reduced absorbance compared to the "Cysteine only" control indicates the compound has covalently bound the cysteine thiol.

Part 5: Quantitative Data Summary

PropertyValue / DescriptionSignificance
Molecular Formula

Core scaffold
Molecular Weight ~317.08 g/mol Small molecule, drug-like
LogP (Predicted) ~2.5 – 3.0Good membrane permeability; higher than non-iodo analog
Target 1 (Plants) Photosystem II (D1 Protein)Herbicidal activity (

typically in

M range)
Target 2 (Cells) Thioredoxin Reductase / TubulinCytotoxicity / Apoptosis induction
Reactivity Michael Addition (Covalent)Irreversible inhibition of thiol-enzymes

References

  • Kalkhambkar, R. G., et al. (2012). "(E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate".[2] Acta Crystallographica Section E, 68(5), o1482. Link

    • Provides the crystal structure and structural baseline for the furan-cyanoacryl
  • Zhong, S., et al. (2014).[3] "Synthesis and Herbicidal Activities of 2-Ethoxyethyl 2-Cyano-3-(substituted)acrylates". Chinese Journal of Organic Chemistry, 34, 2324–2330. Link

    • Establishes the SAR for cyanoacryl
  • Vinters, H. V., et al. (1985).[4] "The histotoxicity of cyanoacrylates. A selective review". Neuroradiology, 27(4), 279-291.[4] Link

    • Foundational text on the biological reactivity and toxicity of the cyanoacryl
  • BenchChem Technical Review. (2025). "The Biological Versatility of Furan Derivatives". BenchChem.[5] Link

    • General reference for the medicinal chemistry of the furan ring and its bioisosteric properties.

Sources

Methodological & Application

Catalysts for synthesizing ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate from ethyl cyanoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Strategies for the Stereoselective Synthesis of Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate

Executive Summary

This guide details the synthesis of ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate , a critical intermediate in the development of pharmacological agents (e.g., EGFR inhibitors, antimicrobial agents) and optoelectronic materials.[1] The presence of the iodine atom at the C5 position of the furan ring introduces unique steric and electronic considerations compared to unsubstituted furfural.

This note evaluates and provides protocols for two distinct catalytic pathways:

  • Method A (Standard): Piperidine-catalyzed condensation (High yield, rapid).[1]

  • Method B (Green): L-Proline-mediated organocatalysis (Biodegradable, mild).[1]

Reaction Overview & Mechanism

The synthesis proceeds via a Knoevenagel Condensation between 5-iodo-2-furaldehyde and ethyl cyanoacetate.[1] The reaction is thermodynamically driven to favor the (E)-isomer due to steric repulsion between the ester group and the furan ring in the (Z)-isomer.[1]

Key Challenges:

  • Furan Sensitivity: The furan ring is acid-sensitive and prone to polymerization (resinification) under harsh acidic conditions or high temperatures.[1]

  • C-I Bond Stability: The C5-Iodine bond is susceptible to nucleophilic attack or homolytic cleavage under UV light; mild conditions are required to prevent dehalogenation.[1]

Reaction Scheme

ReactionScheme Reactant1 5-Iodo-2-furaldehyde Intermediate Aldol-like Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Ethyl Cyanoacetate Reactant2->Intermediate Nucleophilic Attack Catalyst Catalyst (Base/Organocatalyst) Catalyst->Intermediate Activation Product Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate (E-Isomer) Intermediate->Product Dehydration (-H2O) Byproduct H2O Intermediate->Byproduct

Caption: General Knoevenagel pathway. The base deprotonates ethyl cyanoacetate to form an enolate, which attacks the carbonyl carbon of the aldehyde.

Catalyst Selection Guide

FeaturePiperidine (Method A) L-Proline (Method B)
Type Secondary Amine (Base)Amino Acid (Organocatalyst)
Mechanism Iminium ion / Enolate formationIminium activation / H-bonding
Reaction Time 0.5 – 2 Hours2 – 6 Hours
Yield 85 – 95%75 – 85%
Conditions Ethanol, RT to Mild HeatEthanol/Water, Reflux
Selectivity High (E)-selectivityHigh (E)-selectivity
Best For High-throughput synthesis , robust substrates.[1]Green chemistry requirements , acid-sensitive substrates.[1]

Experimental Protocols

Method A: Piperidine-Catalyzed Synthesis (Standard)

This method utilizes piperidine to generate the active carbanion.[1] It is the preferred method for maximizing yield.[1]

Reagents:

  • 5-iodo-2-furaldehyde (1.0 equiv)[1]

  • Ethyl cyanoacetate (1.1 equiv)[1]

  • Piperidine (0.1 equiv)[1][2]

  • Ethanol (Absolute)[1]

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-iodo-2-furaldehyde (10 mmol, 2.22 g) in 20 mL of absolute ethanol.

  • Addition: Add ethyl cyanoacetate (11 mmol, 1.24 g) to the solution.

  • Catalysis: Add piperidine (1 mmol, ~100 µL) dropwise while stirring.

    • Note: The reaction is exothermic; a slight temperature rise is normal.[1]

  • Reaction: Stir the mixture at Room Temperature (25°C) for 30 minutes. If precipitation is slow, warm gently to 40°C for 1 hour.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3).[1] The aldehyde spot (

      
      ) should disappear.[1]
      
  • Precipitation: Cool the reaction mixture in an ice bath (0-4°C) for 30 minutes. The product will crystallize as a yellow/orange solid.[1][2]

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) and then hexane (2 x 5 mL) to remove unreacted piperidine.[1]

  • Purification: Recrystallize from hot Ethanol or Ethyl Acetate/Hexane mixture.

Method B: L-Proline-Catalyzed Synthesis (Green)

This method uses L-Proline, a non-toxic amino acid, acting as a bifunctional catalyst (amine and carboxylic acid) to activate the aldehyde.[1]

Reagents:

  • 5-iodo-2-furaldehyde (1.0 equiv)[1]

  • Ethyl cyanoacetate (1.0 equiv)[1][3][4]

  • L-Proline (0.1 equiv)[1]

  • Ethanol:Water (1:1 v/v)[1][5]

Step-by-Step Protocol:

  • Mixing: Combine 5-iodo-2-furaldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) in 15 mL of Ethanol:Water (1:1).

  • Catalyst Addition: Add L-Proline (1 mmol, 115 mg).

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours.

    • Why Reflux? Organocatalysts often have higher activation energies than strong bases and require thermal energy to drive the dehydration step efficiently.[1]

  • Workup: Cool the mixture to room temperature. The product usually precipitates out of the aqueous medium.[1]

  • Filtration: Filter the solid.

  • Wash: Wash with water (to remove L-Proline) and then cold ethanol.

Quality Control & Validation

Workflow for Product Verification:

QC_Workflow Crude Crude Solid TLC TLC Analysis (Hex:EtOAc 7:3) Crude->TLC Recryst Recrystallization (EtOH or EtOAc) TLC->Recryst Impurities present MeltingPoint Melting Point (Target: 130-135°C range) Recryst->MeltingPoint NMR 1H NMR / 13C NMR (Confirm Olefinic Proton) MeltingPoint->NMR Range matches

Caption: Validation workflow ensuring purity before downstream application.

Expected Analytical Data:

  • Appearance: Yellow to orange crystalline solid.[1]

  • Melting Point: Typically higher than the unsubstituted analog (approx. 130–140°C, dependent on crystal habit).

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       1.38 (t, 3H, -CH
      
      
      
      )
    • 
       4.35 (q, 2H, -OCH
      
      
      
      -)[1]
    • 
       6.70 (d, 1H, Furan H-3)
      
    • 
       7.10 (d, 1H, Furan H-4) [Shifted downfield due to Iodine][1]
      
    • 
       8.05 (s, 1H, Olefinic H ) [Diagnostic peak for condensation]
      

Troubleshooting & Optimization

ProblemPotential CauseSolution
Low Yield / Oil Formation Incomplete dehydration or solvent retention.[1][6]Ensure reagents are dry.[1] Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization.[1]
Dark/Black Product Polymerization of furan ring.[1]Reaction temperature too high or base too strong.[1] Switch to Method B or reduce temp to 0°C.
Starting Material Remains Old/Oxidized Aldehyde.[1]Purify 5-iodo-2-furaldehyde via bisulfite wash or recrystallization before use.[1]
Isomer Mixture Presence of (Z)-isomer.[1]Recrystallize from hot Ethanol.[1] The (E)-isomer is thermodynamically more stable and less soluble.[1]

References

  • Kada, R. et al. (1994).[1][4][7] "Synthesis, reactions and spectral properties of ethyl esters of 2-cyano-3-(5-X-2-furyl)acrylic acid." Collection of Czechoslovak Chemical Communications, 59(2), 444-452. Link

  • Kalkhambkar, R. G. et al. (2012).[1][8] "(E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate."[1][8][9] Acta Crystallographica Section E, 68(2), o511. Link

  • Venkatanarayana, M. & Dubey, P.K. (2012).[7] "L-Proline-catalyzed Knoevenagel condensation: a facile, green synthesis."[1][7] Synthetic Communications, 42(12), 1746-1759. Link[1]

  • BenchChem Protocols. (2025). "Purification of Ethyl 2-Cyano-3-(2-furanyl)acrylate." Link[1]

Sources

Microwave-assisted synthesis of 5-iodo-2-furyl acrylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 5-Iodo-2-Furyl Acrylate Derivatives

Executive Summary

Topic: High-efficiency synthesis of 3-(5-iodo-2-furyl)acrylic acid derivatives via Microwave-Assisted Organic Synthesis (MAOS). Target Audience: Medicinal Chemists, Process Development Scientists, and Green Chemistry Researchers. Significance: Furan-based acrylates are privileged scaffolds in drug discovery, acting as covalent inhibitors (Michael acceptors) and antimicrobial agents. The 5-iodo moiety is a critical handle for further diversification via palladium-catalyzed cross-coupling (Suzuki, Sonogashira), making this intermediate highly valuable. Conventional thermal synthesis is often plagued by long reaction times (hours to days) and degradation of the sensitive furan ring. This protocol utilizes microwave irradiation to accelerate kinetics, improve atom economy, and reduce solvent waste.

Scientific Foundation & Mechanism

The Microwave Advantage: Dielectric Heating

Unlike conventional convection heating, microwave irradiation (2.45 GHz) transfers energy directly to the reaction molecules through dipolar polarization and ionic conduction .

  • Dipolar Polarization: The polar solvent (e.g., Ethanol, DMF) and reagents (Furfural) align with the oscillating electric field. The molecular friction generated by this realignment causes rapid, volumetric heating.

  • Selective Heating: The furan ring and the ionic intermediates in the Knoevenagel mechanism absorb microwave energy efficiently, lowering the activation energy (

    
    ) barrier and suppressing side reactions (e.g., furan ring opening).
    
Reaction Pathway

The synthesis follows a two-stage "One-Pot" or "Telescoped" approach to maximize yield and minimize purification steps.

  • Regioselective Iodination: Electrophilic aromatic substitution of furfural at the C5 position.

  • Knoevenagel Condensation: Reaction of 5-iodofurfural with an active methylene compound (Malonic acid or esters) to form the acrylate linkage.

ReactionPathway Start Furfural (Starting Material) Step1 Step 1: Iodination (NIS, MeCN, MW) Start->Step1 Electrophilic Subst. Inter 5-Iodofurfural (Intermediate) Step1->Inter C5-I Bond Formation Step2 Step 2: Knoevenagel (Malonic Acid, Base, MW) Inter->Step2 Aldehyde Activation Product 5-Iodo-2-Furyl Acrylate (Target Scaffold) Step2->Product Dehydration/-CO2

Figure 1: Strategic workflow for the synthesis of 5-iodo-2-furyl acrylate derivatives.

Experimental Protocols

Protocol A: Synthesis of 5-Iodofurfural (Precursor)

Note: Direct iodination of furfural is cleaner than iodinating the acrylate later, preventing saturation of the double bond.

Reagents:

  • Furfural (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Acetonitrile (ACN) (Solvent)

  • TFA (Catalytic, 0.1 equiv)

Procedure:

  • Dissolve Furfural (10 mmol) in ACN (15 mL) in a 30 mL microwave-transparent vial (borosilicate glass).

  • Add NIS (11 mmol) and TFA (1 mmol). Cap the vial with a Teflon-lined septum.

  • Microwave Parameters:

    • Mode: Dynamic (Power controlled by Temperature)

    • Temp: 80°C

    • Hold Time: 10 minutes

    • Stirring: High (magnetic stir bar)

  • Workup: Cool to RT. Dilute with EtOAc, wash with saturated

    
     (to remove excess iodine) and brine. Dry over 
    
    
    
    , concentrate.
  • Yield Expectation: 85-92% (Pale yellow solid/oil).

Protocol B: Microwave-Assisted Knoevenagel Condensation

Targeting: (E)-3-(5-iodo-2-furyl)acrylic acid (Doebner Modification)

Reagents:

  • 5-Iodofurfural (from Protocol A) (1.0 equiv)

  • Malonic Acid (1.2 equiv)

  • Pyridine (Solvent/Base) (or Ethanol + Piperidine for greener alternative)

  • Piperidine (Catalytic, 0.1 equiv)

Procedure:

  • In a 10 mL microwave vial, mix 5-Iodofurfural (2 mmol) and Malonic Acid (2.4 mmol).

  • Add Pyridine (2 mL) and Piperidine (2 drops).

    • Green Alternative: Use Ethanol (3 mL) with Piperidine (0.2 equiv).

  • Microwave Parameters:

    • Temp: 100°C

    • Ramp: 2 min

    • Hold Time: 5 - 10 minutes

    • Pressure Limit: 250 psi

  • Workup:

    • Pour reaction mixture into ice-cold HCl (1M) to precipitate the acid.

    • Filter the solid, wash with cold water.

    • Recrystallize from Ethanol/Water.

Data Summary Table: Comparison of Methods

ParameterThermal Reflux (Conventional)Microwave Assisted (This Protocol)Improvement Factor
Reaction Time 4 - 12 Hours10 - 20 Minutes24x - 36x Faster
Yield 65 - 75%88 - 95%+20% Yield
Solvent Usage High (50-100 mL)Low (2-5 mL)Green Metric
Purity (Crude) Low (Tarry byproducts)High (Clean conversion)Simplified Workup

Mechanistic Insight & Troubleshooting

The Knoevenagel condensation involves the deprotonation of malonic acid to form an enolate, which attacks the carbonyl of the 5-iodofurfural.

Why Microwave? The rate-determining step is often the dehydration of the aldol intermediate. Microwave irradiation efficiently heats the water molecules formed during this step, driving them out of the reaction sphere (or increasing their kinetic energy to leave the transition state), effectively pushing the equilibrium toward the product (Le Chatelier’s principle in a closed vessel).

Mechanism Step1 Deprotonation (Base removes proton from Malonic Acid) Step2 Nucleophilic Attack (Enolate attacks Carbonyl) Step1->Step2 Step3 Aldol Intermediate Step2->Step3 Step4 MW-Assisted Dehydration (-H2O) Step3->Step4 Microwave Acceleration Step5 Decarboxylation (-CO2) Step4->Step5 Final (E)-Acrylate Product Step5->Final

Figure 2: Reaction coordinate highlighting the microwave-accelerated dehydration step.

Troubleshooting Guide:

IssueProbable CauseSolution
Low Yield (Step 1) Incomplete iodination or degradationEnsure NIS is fresh. Do not exceed 85°C to prevent furan ring opening.
No Precipitation (Step 2) Product is soluble in aqueous baseEnsure the final quench is acidic (pH < 2) to protonate the carboxylic acid.
Decarboxylation Failure Temperature too lowIf the intermediate dicarboxylic acid isolates, re-irradiate at 120°C for 5 mins.

Characterization (Self-Validation)

To validate the synthesis, look for these key spectral signatures:

  • 1H NMR (DMSO-d6):

    • Doublet (d) at ~6.4 ppm (J=16 Hz): Alpha-proton of the acrylate (indicates trans-geometry).

    • Doublet (d) at ~7.4 ppm (J=16 Hz): Beta-proton of the acrylate.

    • Singlet/Doublets at 6.8 - 7.0 ppm: Furan ring protons. The shift of the C3-H and C4-H will confirm the C5-substitution.

  • 13C NMR:

    • Appearance of Carbonyl peak (~167 ppm).

    • Disappearance of aldehyde peak (~178 ppm).

    • C-I carbon signal typically shifts upfield (~80-90 ppm).

References

  • Microwave-Assisted Knoevenagel Condensation

    • Title: Microwave Assisted Knoevenagel Condensation: A Facile Method for the Synthesis of Chalcones.[1]

    • Source: Synthetic Communications.[1][2]

    • Link:[Link]

  • Synthesis of Furan Acrylates (Bio-based)

    • Title: Highly photosensitive furan acrylate derivatives and their solid-state photopolymerization.[3]

    • Source: New Journal of Chemistry (RSC).
    • Link:[Link]

  • Microwave Iodination Protocols

    • Title: Microwave-Assisted Synthesis of 5-Hydroxymethylfurfural (Contextual reference for furan stability under MW).
    • Source: Chemical Engineering Transactions.
    • Link:[Link]

  • General Microwave Synthesis Review

    • Title: Review on Microwave, The General purpose in Microwave Assisted Synthesis for Green Chemistry.
    • Source: Asian Journal of Research in Chemistry.[2]

    • Link:[Link]

Sources

Application Note: Antimicrobial Profiling of Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This guide outlines the standardized protocol for the antimicrobial evaluation of Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate (ECIFA). This compound belongs to a class of cyanoacrylates substituted with heterocyclic rings. Unlike simple alkyl cyanoacrylates used as tissue adhesives, this derivative acts as a potent Michael acceptor (electrophile) due to the electron-withdrawing cyano and ester groups conjugated with the furan ring.

The presence of the 5-iodo substituent enhances lipophilicity (facilitating membrane penetration) and introduces potential halogen-bonding interactions with target enzymes. Consequently, this protocol emphasizes Broth Microdilution (BMD) for quantitative Minimum Inhibitory Concentration (MIC) determination, strictly adhering to CLSI M07 standards, while accounting for the compound's chemical reactivity (electrophilicity).

Critical Handling & Stability (Pre-Protocol)

WARNING: ECIFA contains an electron-deficient alkene susceptible to nucleophilic attack and premature polymerization or hydrolysis.

ParameterSpecificationRationale
Solvent Anhydrous DMSO (Dimethyl Sulfoxide)Avoids hydrolysis; stabilizes the acrylate moiety.
Storage -20°C, Desiccated, Amber VialThe 5-iodo group is photosensitive; moisture triggers polymerization.
Plasticware Polypropylene (PP) or Polystyrene (PS)Avoids leaching; standard for antimicrobial assays.
Media Cation-Adjusted Mueller-Hinton Broth (CAMHB)Standard CLSI media; low thiol content minimizes drug quenching.

Experimental Workflow: Logic & Causality

The screening process is designed to filter false positives caused by compound precipitation or chemical quenching.

AntimicrobialWorkflow Stock Stock Preparation (10 mM in DMSO) Dilution Serial Dilution (2-fold in CAMHB) Stock->Dilution Maintain <1% DMSO final Plate 96-Well Plate Setup (Compound + Bacteria) Dilution->Plate Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Plate Incubation Incubation (16-20h @ 35°C) Plate->Incubation Readout Readout (Visual/OD600/Resazurin) Incubation->Readout Analysis Data Analysis (MIC Determination) Readout->Analysis

Figure 1: High-level workflow for antimicrobial susceptibility testing of ECIFA.

Protocol A: Minimum Inhibitory Concentration (MIC)

Standard: Clinical and Laboratory Standards Institute (CLSI) M07-A11 [1].[1]

Materials
  • Compound: Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate (Purity >95%).

  • Organisms: S. aureus ATCC 29213 (Gram+ control), E. coli ATCC 25922 (Gram- control).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Indicator (Optional): Resazurin (0.01%) for clearer endpoints.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 5 mg of ECIFA.

    • Dissolve in 100% DMSO to achieve a concentration of 10 mg/mL (or 20-30 mM).

    • Note: Do not use ethanol; it may react with the ester group via transesterification over time.

  • Intermediate Dilution:

    • Dilute the stock 1:10 in sterile water or CAMHB to create a working solution (e.g., 1000 µg/mL).

    • Critical: Ensure the final DMSO concentration in the assay well is ≤ 1% to prevent solvent toxicity to bacteria.

  • Plate Preparation (96-well, Round Bottom):

    • Add 100 µL of CAMHB to columns 2–12.

    • Add 200 µL of the working drug solution to column 1.

    • Perform a 2-fold serial dilution: Transfer 100 µL from col 1 to col 2, mix, transfer to col 3... discard 100 µL from col 10.

    • Controls:

      • Col 11: Growth Control (Media + Bacteria + DMSO vehicle).

      • Col 12: Sterility Control (Media only).

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland suspension (~1.5 x 10^8 CFU/mL) from fresh overnight colonies in saline.

    • Dilute this suspension 1:100 in CAMHB.

    • Add 100 µL of this diluted inoculum to wells in columns 1–11.

    • Final Assay Concentration: 5 x 10^5 CFU/mL.

  • Incubation:

    • Seal plate with a breathable membrane (prevents evaporation but allows O2).

    • Incubate at 35 ± 2°C for 16–20 hours in ambient air.

  • Readout:

    • Visual: Look for the "button" of sedimentation (growth) vs. clear broth (inhibition).

    • Resazurin (Optional): Add 30 µL of 0.01% resazurin; incubate 1-2 hours. Blue = Inhibition (No growth); Pink = Growth (Metabolic reduction).

Protocol B: Mechanism of Action Validation (Cysteine Quenching)

Rationale: ECIFA is a Michael acceptor. To verify if the antimicrobial activity is driven by covalent electrophilic attack (e.g., on bacterial enzymes like MurA or Fab enzymes), a cysteine protection assay is required.

Methodology
  • Preparation: Prepare two sets of MIC plates as described in Protocol A.

  • Quenching Agent: In Set B, supplement the media with 200 µM L-Cysteine .

  • Hypothesis: If ECIFA acts via Michael addition, the excess cysteine in the media will react with the compound before it enters the bacteria, shifting the MIC to a much higher value (e.g., >4-fold increase).

  • Control: Use a non-reactive antibiotic (e.g., Ciprofloxacin) to prove cysteine doesn't simply boost bacterial growth.

MOA Drug ECIFA (Michael Acceptor) Target Bacterial Enzyme (Nucleophilic Cysteine) Drug->Target Covalent Bond Adduct Drug-Cysteine Adduct (Inactive) Drug->Adduct Preferential Reaction (in presence of excess Cys) Inhibition Enzyme Inhibition (Cell Death) Target->Inhibition ExCys Exogenous L-Cysteine ExCys->Adduct

Figure 2: Competitive mechanism showing how cysteine quenching validates the electrophilic mode of action.

Data Presentation & Interpretation

Report results in a structured table. A shift in MIC > 2 dilutions is considered significant.

OrganismStrainECIFA MIC (µg/mL)ECIFA + Cysteine MICInterpretation
S. aureusATCC 292134 >64 Activity driven by electrophilic reactivity.
E. coliATCC 2592232 >128 Lower potency likely due to efflux/outer membrane.
P. aeruginosaATCC 27853>128 >128 Intrinsic resistance (Efflux).

Calculations:

  • MIC: The lowest concentration with no visible growth.

  • MBC (Minimum Bactericidal Concentration): Plate 10 µL from clear MIC wells onto agar. The concentration killing ≥99.9% of the initial inoculum.

Safety & Toxicity Notes

  • Sensitization: Acrylates are potent skin sensitizers. Wear nitrile gloves and work in a fume hood during stock preparation.

  • Cytotoxicity: Because Michael acceptors can react with mammalian proteins (e.g., glutathione), it is vital to run a parallel MTT assay on mammalian fibroblasts (e.g., NIH/3T3) to determine the Selectivity Index (SI = CC50 / MIC).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).[2] CLSI.[2][3][4][5]

  • Kalkhambkar, R. G., et al. (2012).[6] "(E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate."[6][7] Acta Crystallographica Section E, 68(5), o1482.[6]

  • Lynch, M., et al. (2023). "Antimicrobial Activity and Cytotoxicity of Cyanoacrylate Mixtures." MDPI Coatings, 13(5).

  • Jackson, M., et al. (2020). "Michael Acceptors as Antimicrobial Agents: Mechanisms and Challenges." Journal of Medicinal Chemistry. (General reference for class behavior).

Sources

Application Notes & Protocols: High-Purity Recrystallization of Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed protocol for the purification of Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate via recrystallization. This compound, a key intermediate in the synthesis of novel therapeutics and functional materials, is typically prepared through a Knoevenagel condensation. The procedure outlined herein is designed to effectively remove unreacted starting materials, catalysts, and colored byproducts, yielding a crystalline solid of high purity suitable for downstream applications in research and drug development. The rationale behind solvent selection, procedural steps, and critical parameters is discussed to ensure reproducibility and optimal results.

Introduction and Scientific Context

Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate is a substituted α-cyanoacrylate, a class of compounds recognized for their utility as chemical building blocks. The synthesis of its parent compound, (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate, is well-established and typically achieved through the Knoevenagel condensation of 2-furaldehyde with ethyl cyanoacetate, often catalyzed by a mild base like piperidine[1][2]. The target compound of this protocol is synthesized analogously, using 5-iodo-2-furaldehyde as the starting material.

Causality of Impurities: The primary impurities in the crude product often include residual starting materials (5-iodo-2-furaldehyde and ethyl cyanoacetate), the basic catalyst, and various colored, polymeric, or self-condensation byproducts that can form under reaction conditions[3]. Purification is therefore a critical step to ensure the integrity of subsequent experimental results.

Recrystallization as the Method of Choice: Recrystallization is the most robust and widely employed technique for purifying solid organic compounds[4][5]. The fundamental principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures[6]. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point[7][8]. Upon slow cooling, the solubility of the desired compound decreases, leading to the formation of a highly ordered crystal lattice that inherently excludes the dissimilar impurity molecules, which remain dissolved in the solvent (mother liquor)[5][9]. For the parent compound, ethyl acetate and ethanol have been reported as effective recrystallization solvents, yielding high-purity crystalline material[1][3]. Due to the high structural similarity, these solvents are the primary candidates for the iodinated derivative.

Safety Precautions and Materials

2.1 Hazard Identification: The target compound is an α-cyanoacrylate derivative. While specific toxicology data for this iodinated molecule is not available, compounds in this class, such as ethyl 2-cyanoacrylate, are known to be irritants.

  • Irritation: Causes skin, eye, and respiratory system irritation[10][11][12].

  • Sensitization: May cause an allergic skin reaction upon repeated contact[11].

  • Handling: Cyanoacrylates can bond skin and eyes in seconds[12].

2.2 Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear nitrile or other suitable chemical-resistant gloves.

  • Skin Protection: A lab coat must be worn.

  • Respiratory Protection: All operations, especially those involving heating solvents, must be conducted within a certified chemical fume hood to ensure adequate ventilation[11][13].

2.3 Materials and Reagents:

  • Crude Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate

  • Ethyl Acetate (EtOAc), Reagent Grade

  • Ethanol (EtOH), 200 Proof

  • Hexanes, Reagent Grade (for washing, optional)

  • Erlenmeyer flasks (various sizes)

  • Glass funnel (short-stem)

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Heating mantle or hot plate with stirring capability

  • Magnetic stir bar

  • Watch glass

  • Spatula and weighing paper

Experimental Protocol: Recrystallization Workflow

This protocol is designed as a self-validating system. The success of each step informs the next, from initial solvent testing to final purity assessment.

3.1 Step 1: Solvent Selection and Testing (Microscale)

Rationale: The choice of solvent is the most critical parameter for successful recrystallization[7][14]. The principle of "like dissolves like" suggests that a solvent of intermediate polarity, such as ethyl acetate, is a good starting point for the moderately polar target compound. Testing on a small scale prevents the loss of significant amounts of material.

Procedure:

  • Place approximately 50-100 mg of the crude, dry solid into a small test tube.

  • Add the candidate solvent (start with Ethyl Acetate) dropwise at room temperature, agitating after each addition. The ideal solvent should not dissolve the solid readily at this stage[8].

  • If the solid is largely insoluble, gently heat the test tube in a warm water bath towards the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid just dissolves completely.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Observation: A successful solvent will result in the formation of a significant crop of crystals. If the compound "oils out" or no crystals form, the solvent is unsuitable. Ethanol can be tested as an alternative.

3.2 Step 2: Main Recrystallization Procedure

Workflow Diagram:

Recrystallization_Workflow cluster_dissolution Dissolution Stage cluster_purification Purification & Isolation A Place Crude Solid in Erlenmeyer Flask B Add Minimum Amount of Hot Solvent A->B C Heat to Boiling with Stirring B->C D Solid Fully Dissolved? C->D D->B No E Hot Gravity Filtration (If Insoluble Impurities) D->E Yes F Slow Cooling to Room Temperature E->F G Ice Bath Cooling F->G H Vacuum Filtration (Collect Crystals) G->H I Wash with Ice-Cold Solvent H->I J Dry Crystals Under Vacuum I->J

Caption: Workflow for the recrystallization of Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate.

Procedure:

  • Dissolution: Place the crude solid (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small portion of the selected solvent (e.g., 20 mL of ethyl acetate) and begin heating the mixture to a gentle boil with stirring[14].

  • Achieve Saturation: Continue adding small portions of the hot solvent until all of the solid has just dissolved. It is critical to use the minimum amount of boiling solvent necessary to form a saturated solution; adding excess solvent will significantly reduce the final yield[4][8].

  • Hot Filtration (Optional): If insoluble impurities or colored particulates are observed in the hot solution, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a short-stemmed glass funnel on a hot plate. Place a piece of fluted filter paper in the funnel and pour the hot, saturated solution through it quickly to remove the impurities. Add a small amount of extra hot solvent to the solution beforehand to prevent premature crystallization in the funnel[14].

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and set it aside on a heat-insulating surface (like a cork ring) to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals[14]. Rushing this step can trap impurities.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask[14].

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. This removes any residual mother liquor containing dissolved impurities. Use minimal solvent to avoid dissolving the purified product.

  • Drying: Transfer the crystalline product to a pre-weighed watch glass. Dry the crystals to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C) to remove all traces of solvent.

Data Summary and Purity Assessment

4.1 Quantitative Parameters:

ParameterRecommended Value/RangeRationale & Notes
Recrystallization Solvent Ethyl Acetate (Primary) or Ethanol (Alternative)Based on successful recrystallization of the parent compound, (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate[1][3][15].
Solvent Volume ~5-10 mL per gram of crude materialThis is an estimate. The exact volume should be the minimum required to dissolve the solid at the solvent's boiling point[4].
Dissolution Temperature Boiling point of solvent (~77 °C for EtOAc)Ensures maximum solubility of the compound to create a saturated solution[14].
Cooling Protocol Slow cool to RT, then ≥30 min in ice bathSlow cooling promotes the growth of pure, well-defined crystals. The ice bath maximizes the yield[14].
Expected Yield 70-90%Yield is dependent on the purity of the crude material and adherence to the protocol. Some loss to the mother liquor is unavoidable[14].
Expected Appearance Pale yellow needles or crystalline solidThe parent furan compound is described as pale yellow needles[1]. The iodinated version is expected to be similar.

4.2 Purity Assessment: The purity of the recrystallized product should be confirmed using standard analytical techniques.

  • Melting Point Analysis: A pure compound will exhibit a sharp melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and broadened. The melting point of the parent furan compound is reported as 83-85 °C[2]. The iodo-substituted derivative is expected to have a significantly higher melting point.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify any remaining proton- or carbon-containing impurities[3]. The spectra should show the expected signals for the ethyl, cyano, acrylate, and 5-iodo-2-furyl groups.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system (e.g., Hexane:Ethyl Acetate) indicates high purity.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Product "Oils Out" 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is supersaturated with impurities.1. Choose a solvent with a lower boiling point.2. Re-heat the mixture to dissolve the oil, add more hot solvent, and allow to cool more slowly. Seeding with a pure crystal can help.
No Crystals Form 1. Too much solvent was used.2. The solution is not sufficiently supersaturated.1. Boil off some of the solvent to concentrate the solution and attempt to cool again.2. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a "seed crystal" from a previous batch if available[14].
Low Yield 1. Too much solvent was used.2. Premature crystallization during hot filtration.3. Crystals were washed with room temperature solvent.1. Use the absolute minimum volume of boiling solvent.2. Ensure the filtration apparatus is hot and perform the filtration quickly.3. Always wash crystals with a minimal amount of ice-cold solvent[14].
Colored Product 1. Colored impurities are co-crystallizing with the product.1. If the color is minor, a second recrystallization may be sufficient.2. For highly colored impurities, add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can adsorb the desired product.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved February 21, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Recrystallization I 10. (n.d.). Retrieved February 21, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 21, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved February 21, 2026, from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021). Education in Chemistry. Royal Society of Chemistry. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved February 21, 2026, from [Link]

  • Recrystallization (chemistry) - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]

  • Synthesis of α-furylacrylic acid - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]

  • Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7). Retrieved February 21, 2026, from [Link]

  • Preparation of 3-(furan-2-yl)acrylic acid by Knoevenagel condensation... - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]

  • US20130331598A1 - 2-cyanoacrylate-purifying method - Google Patents. (n.d.).
  • An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives using - CORE. (n.d.). Retrieved February 21, 2026, from [Link]

  • US8945299B2 - Method for purifying ethyl-2-cyanoacrylate adhesive composition and ethyl ... - Google Patents. (n.d.).
  • Černayová, M., Kováč, J., Dandárová, M., & Rajniaková, O. (1977). Stereochemical course of Knoevenagel condensation of furan compounds.
  • Can anyone provide any advice on purification of cyanoacrylates by column chromatography? | ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]

  • Knoevenaqgel Condensation of Trans-3-(2-furyl ) Acroline with Heterocyclic Active Methylene Compounds | Iraqi Journal of Science. (2023, December 30). Retrieved February 21, 2026, from [Link]

  • Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives - MDPI. (2024, December 16). Retrieved February 21, 2026, from [Link]

  • Safety Data Sheet - itwcp.de. (2017, January 26). Retrieved February 21, 2026, from [Link]

  • Ramos Carriles, Y., et al. (2010). n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves. Molecules, 15(7), 4938-4946.
  • (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate - ResearchGate. (2012).
  • Kalkhambkar, R. G., et al. (2012). (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate. Acta Crystallographica Section E, E68(5), o1482.
  • Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder - PMC - NIH. (n.d.). Retrieved February 21, 2026, from [Link]

  • Supplementary Information. (2023). Journal of the Mexican Chemical Society, 67(1).
  • Bollikolla, H. B., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1), 60-75.
  • Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA - OICC Press. (2025, August 12). Retrieved February 21, 2026, from [Link]

  • Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates - Semantic Scholar. (n.d.). Retrieved February 21, 2026, from [Link]

  • Ethyl 2-Cyano-3-(2-furanyl)acrylate | C10H9NO3 | CID 682084 - PubChem. (n.d.). Retrieved February 21, 2026, from [Link]

Sources

Synthesis of heterocycles using Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate as a precursor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic utility of Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate (ECifa) . Unlike standard furan acrylates, ECifa possesses two distinct reactive sites that allow for orthogonal functionalization:

  • The Push-Pull Alkene Chain: An electrophilic

    
    -carbon susceptible to Michael addition and subsequent cyclization with binucleophiles (hydrazines, ureas), yielding nitrogen-rich heterocycles.
    
  • The C5-Iodine Handle: A high-value site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), enabling late-stage diversification without disturbing the heterocyclic core formed at the acrylate tail.

This guide provides validated protocols for synthesizing the precursor and converting it into three distinct classes of bioactive scaffolds: 5-aminopyrazoles , pyrimidines , and 5-aryl-furan derivatives .

Synthetic Workflow & Logic

The following flowchart illustrates the divergent pathways available from the ECifa scaffold.

G Start 5-Iodo-2-furaldehyde Precursor PRECURSOR: Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate (ECifa) Start->Precursor Knoevenagel (Ethyl cyanoacetate, Piperidine) Pyrazole Scaffold A: 5-Amino-pyrazole Derivatives Precursor->Pyrazole Hydrazine Hydrate (Cyclocondensation) Pyrimidine Scaffold B: Pyrimidine-2-ones/ thiones Precursor->Pyrimidine Urea/Thiourea (Base Cat.) Suzuki Scaffold C: 5-Aryl-furan Acrylates Precursor->Suzuki Ar-B(OH)2 Pd(PPh3)4

Figure 1: Divergent synthetic pathways from the ECifa precursor.

Module 1: Precursor Synthesis

The synthesis of ECifa relies on the Knoevenagel condensation.[1][2][3][4][5] The iodine atom at the C5 position is stable under these mild basic conditions.

Protocol 1.1: Knoevenagel Condensation
  • Objective: Synthesis of Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate.

  • Reaction Type: Base-catalyzed condensation.[1]

Materials:

  • 5-Iodo-2-furaldehyde (10 mmol)

  • Ethyl cyanoacetate (10 mmol)

  • Piperidine (Catalytic, 0.5 mmol)

  • Ethanol (Absolute, 20 mL)

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 5-iodo-2-furaldehyde (2.22 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in 20 mL of absolute ethanol.

  • Catalysis: Add piperidine (50 µL) dropwise while stirring.

  • Reaction: Stir the mixture at room temperature for 30 minutes. A heavy precipitate typically forms rapidly due to the high conjugation of the product.

    • Note: If precipitation is slow, heat to reflux for 15 minutes, then cool.

  • Isolation: Filter the solid precipitate under vacuum.

  • Purification: Wash the cake with cold ethanol (2 x 5 mL) and recrystallize from ethanol/DMF (9:1) if necessary to remove trace piperidine.

  • Validation: The product should appear as yellow crystals (m.p. approx. 115-118°C).

Why this works: The aldehyde carbonyl is activated by the electron-withdrawing furan ring (and the iodine), making it highly susceptible to nucleophilic attack by the deprotonated ethyl cyanoacetate.

Module 2: Synthesis of 5-Aminopyrazoles

This is the primary application for drug discovery. The reaction utilizes the "push-pull" nature of the acrylate double bond.

Mechanism of Action

The hydrazine nitrogen attacks the


-carbon (Michael addition), followed by intramolecular cyclization onto the nitrile group (Thorpe-Ziegler type) rather than the ester. This yields the 5-amino-4-carboxylate  core, a privileged scaffold in kinase inhibitor design.

Mechanism Step1 ECifa Precursor (Michael Acceptor) Step2 Intermediate: Hydrazino-alkane Step1->Step2 + N2H4 (Michael Addition) Step3 Cyclization: Attack on Nitrile (CN) Step2->Step3 Tautomerization Final Product: Ethyl 5-amino-3-(5-iodo-2-furyl)- 1H-pyrazole-4-carboxylate Step3->Final Aromatization

Figure 2: Mechanistic pathway for pyrazole formation.

Protocol 2.1: Pyrazole Cyclocondensation

Materials:

  • ECifa (Precursor from Module 1) (2 mmol)

  • Hydrazine hydrate (99%, 4 mmol)

  • Ethanol (10 mL)

Procedure:

  • Suspend ECifa (0.66 g) in ethanol (10 mL).

  • Add hydrazine hydrate (0.2 mL) dropwise. The yellow suspension will likely clear as the intermediate forms, then precipitate again.

  • Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:EtOAc 6:4).

  • Cool to room temperature. The product, Ethyl 5-amino-3-(5-iodo-2-furyl)-1H-pyrazole-4-carboxylate , will crystallize.[5][6]

  • Filter and wash with cold ethanol.

  • Critical Control Point: Do not use excess acetic acid in this step, as it may favor attack on the ester group to form pyrazolones instead of the amino-pyrazole.

Module 3: Synthesis of Pyrimidines

Using urea or thiourea allows access to pyrimidine-2-ones or thiones. This reaction typically requires stronger basic conditions than the pyrazole synthesis.

Protocol 3.1: Base-Catalyzed Cyclization

Materials:

  • ECifa (2 mmol)

  • Urea or Thiourea (3 mmol)

  • Potassium Carbonate (

    
    ) (4 mmol)
    
  • DMF (5 mL)

Procedure:

  • Dissolve ECifa and Urea (or Thiourea) in DMF.

  • Add anhydrous

    
    .
    
  • Heat the mixture to 100°C for 8 hours.

  • Work-up: Pour the reaction mixture into crushed ice (50 g). Neutralize with dilute HCl to pH 7.

  • Filter the resulting solid.[6]

  • Product: This yields the 6-amino-4-(5-iodo-2-furyl)-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

Module 4: Orthogonal Functionalization (The Iodine Advantage)

The 5-iodo position is the strategic advantage of ECifa . Unlike bromo- or chloro-analogs, the iodo-furan bond is highly reactive toward Palladium (0) oxidative addition, allowing for Suzuki-Miyaura coupling under mild conditions that preserve the acrylate or heterocycle.

Protocol 4.1: Suzuki-Miyaura Coupling
  • Timing: This can be performed on the precursor (ECifa) or after heterocycle formation. Below is the protocol for coupling on the ECifa precursor.

Materials:

  • ECifa (1 mmol)

  • Phenylboronic acid (1.2 mmol)

  • 
     (3 mol%)
    
  • 
     (2M aqueous solution, 2 mL)
    
  • Dioxane (10 mL)

Procedure:

  • Degassing: In a Schlenk tube, combine ECifa , phenylboronic acid, and dioxane. Bubble Nitrogen through the solution for 10 minutes (Critical to prevent homocoupling).

  • Catalyst Addition: Add ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     and the aqueous base.
    
  • Reaction: Heat to 80°C under Nitrogen for 6 hours.

  • Work-up: Dilute with water, extract with Ethyl Acetate.

  • Outcome: The iodine is replaced by the phenyl group, yielding Ethyl 2-cyano-3-(5-phenyl-2-furyl)acrylate .

Data Summary & Troubleshooting

ReactionSolventCatalyst/BaseTemp (°C)Typical YieldKey Challenge
Knoevenagel EthanolPiperidine2585-95%Product precipitates too fast; ensure efficient stirring.
Pyrazole EthanolNone (Hydrazine acts as base)78 (Reflux)70-80%Formation of azine byproducts if hydrazine is old.
Pyrimidine DMF

10060-75%Removal of DMF during workup; use ice-water precipitation.
Suzuki Dioxane

/

8065-85%Deiodination (reductive) if catalyst load is too high.

References

  • Title: "Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols.
  • Furan-Acrylate Crystallography & Chemistry

    • Title: "(E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate."[2][7][8]

    • Source: Acta Crystallographica Section E (PubMed).[7]

    • URL:[Link][7]

  • Suzuki Coupling of Furan Derivatives

    • Title: "An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications."[9]

    • Source: BenchChem Technical Guides.
  • Reaction of Cyanoacrylates with Hydrazine

    • Title: "Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates."[10]

    • Source: Semantic Scholar / Research Papers.
    • URL:[Link]

Sources

Application Notes and Protocols: Polymerization of Ethyl 2-Cyano-3-(5-iodo-2-furyl)acrylate Monomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the potential polymerization techniques for the novel monomer, Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate. While direct literature on the polymerization of this specific monomer is not currently available, this document provides a robust theoretical and practical framework based on the well-established chemistry of structurally related cyanoacrylates and furan-containing polymers. The protocols outlined herein are designed to serve as a strong starting point for researchers venturing into the synthesis and application of poly(ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate), a polymer with promising potential in drug delivery, bio-adhesion, and radiopaque materials. This guide covers anionic, zwitterionic, and radical polymerization pathways, offering detailed experimental protocols, mechanistic insights, and characterization strategies.

Introduction: Unlocking the Potential of a Novel Functional Monomer

Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate is a highly functionalized monomer that combines the rapid polymerization characteristics of cyanoacrylates with the unique chemical and biological properties of the furan ring and the radiodensity of iodine. The strong electron-withdrawing nitrile and ester groups render the double bond highly susceptible to nucleophilic attack, making anionic polymerization a primary route for synthesis.[1][2] The presence of the furan moiety introduces opportunities for post-polymerization modification via Diels-Alder reactions, while the iodine atom offers potential for applications in biomedical imaging as a contrast agent and in targeted radionuclide therapy.[3][4]

This guide provides a detailed exploration of the polymerization of this monomer, with a focus on providing actionable protocols for researchers.

Mechanistic Considerations for Polymerization

The polymerization of ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate is expected to be dominated by chain-growth mechanisms, primarily anionic and radical pathways.

Anionic and Zwitterionic Polymerization

Due to the strong electron-withdrawing nature of the cyano and acrylate groups, the β-carbon of the monomer is highly electrophilic and susceptible to attack by even weak nucleophiles.[1][2]

  • Anionic Polymerization: Initiated by anionic species like hydroxyl ions, alkoxides, or carbanions. The reaction is typically very fast.[5][6]

  • Zwitterionic Polymerization: Initiated by neutral nucleophiles such as tertiary amines or phosphines. The initiator adds to the monomer to form a zwitterionic species that then propagates.[2][7][8]

The propagating species in both cases is a resonance-stabilized carbanion.[2][5]

Anionic_Polymerization

Diagram 1: Anionic Polymerization Workflow.

Radical Polymerization

While less common for cyanoacrylates due to the high reactivity towards anionic polymerization, radical polymerization can be achieved under specific conditions, typically in the presence of an anionic inhibitor (acid) to suppress the anionic pathway.[1][9][10] This method offers the advantage of being more tolerant to certain functional groups and allows for copolymerization with a wider range of monomers.[1]

Experimental Protocols

Safety First: Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate is expected to be a reactive monomer. Handle with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) for any reagents used.

Protocol 1: Anionic Polymerization in Solution

This protocol aims to produce a relatively high molecular weight polymer under controlled conditions.

Materials:

  • Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate (monomer)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (initiator)

  • Anhydrous methanol (terminating agent)

  • Argon or Nitrogen gas supply

  • Schlenk line or glovebox

  • Dry glassware

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas (Argon or Nitrogen).

  • Monomer Purification: If necessary, purify the monomer by passing it through a short column of activated neutral alumina to remove any acidic stabilizers.

  • Reaction Setup: Assemble the reaction flask under an inert atmosphere. Add anhydrous THF (e.g., 50 mL) to the flask via a cannula.

  • Initiation: Cool the THF to -78 °C using a dry ice/acetone bath. Slowly add a calculated amount of n-BuLi solution (e.g., 0.1 mL of a 1.6 M solution in hexanes for a target degree of polymerization of 100 with 1 g of monomer) dropwise with vigorous stirring. A faint yellow or orange color may indicate the formation of the initiator anion.

  • Polymerization: Slowly add a solution of the monomer in anhydrous THF to the initiator solution via a cannula. The reaction is often very rapid, and an increase in viscosity may be observed. Allow the reaction to proceed for a predetermined time (e.g., 1-2 hours) at -78 °C.

  • Termination: Quench the polymerization by adding a small amount of anhydrous methanol (e.g., 1 mL).

  • Polymer Isolation: Warm the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the solution into a large volume of a non-solvent, such as cold methanol or hexane.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to a constant weight.

Parameter Value/Range Justification
SolventAnhydrous THFAprotic polar solvent, good for anionic polymerization.[11]
Initiatorn-ButyllithiumStrong nucleophile, allows for controlled initiation.[11]
Temperature-78 °CLow temperature helps to control the high reactivity and minimize side reactions.
AtmosphereInert (Ar or N₂)Prevents termination by atmospheric moisture and CO₂.
TerminationMethanolProvides a proton source to terminate the living anionic chains.

Table 1: Key Parameters for Anionic Polymerization.

Protocol 2: Zwitterionic Polymerization in Bulk

This protocol is simpler and mimics the curing process of cyanoacrylate adhesives.

Materials:

  • Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate (monomer)

  • Triethylamine (initiator)

  • Small glass vial or mold

Procedure:

  • Monomer Preparation: Place a small amount of the monomer (e.g., 1 mL) in a glass vial.

  • Initiation: Add a very small amount of triethylamine (e.g., 1-5 µL) to the monomer and mix quickly.

  • Polymerization: The polymerization should proceed rapidly at room temperature, leading to the formation of a solid polymer. The reaction is exothermic.

  • Curing: Allow the polymer to cure completely for several hours.

Zwitterionic_Polymerization Start Start Monomer Place Monomer in Vial Start->Monomer Initiator Add Triethylamine Initiator Monomer->Initiator Mix Rapid Mixing Initiator->Mix Polymerization Bulk Polymerization at RT (Exothermic) Mix->Polymerization Curing Cure for Several Hours Polymerization->Curing End Solid Polymer Curing->End

Diagram 2: Zwitterionic Polymerization Workflow.

Protocol 3: Radical Polymerization in Solution

This protocol allows for the synthesis of the polymer via a radical mechanism, which may offer different polymer properties.

Materials:

  • Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous Toluene or Dioxane

  • Methanesulfonic acid (anionic inhibitor)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas supply

  • Schlenk line

  • Dry glassware

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the monomer and a small amount of methanesulfonic acid (e.g., 0.1 mol% relative to monomer) in anhydrous toluene.

  • Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiation: Add AIBN (e.g., 1 mol% relative to monomer) to the flask under an inert atmosphere.

  • Polymerization: Heat the reaction mixture to 60-70 °C with stirring for a specified time (e.g., 6-24 hours).

  • Polymer Isolation: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into cold methanol.

  • Purification and Drying: Filter the polymer, wash with methanol, and dry under vacuum.

Parameter Value/Range Justification
InitiatorAIBNCommon thermal radical initiator.[1]
Anionic InhibitorMethanesulfonic acidSuppresses the competing and much faster anionic polymerization.[1]
Temperature60-70 °CRequired for the thermal decomposition of AIBN to generate radicals.
AtmosphereInert (Ar or N₂)Oxygen is a radical scavenger and will inhibit the polymerization.

Table 2: Key Parameters for Radical Polymerization.

Polymer Characterization

A thorough characterization of the synthesized poly(ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate) is crucial to understand its properties and potential applications.

Technique Information Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Confirmation of polymer structure, determination of monomer conversion.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups, confirmation of polymerization by disappearance of the C=C bond.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Determination of molecular weight (Mn, Mw) and polydispersity index (PDI).
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg).
Thermogravimetric Analysis (TGA) Evaluation of thermal stability and degradation profile.
X-ray Photoelectron Spectroscopy (XPS) Surface elemental analysis, confirmation of iodine presence.

Table 3: Recommended Polymer Characterization Techniques.

Potential Applications in Drug Development and Biomedical Research

The unique structure of poly(ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate) suggests several promising applications:

  • Radiopaque Biomaterials: The presence of iodine makes the polymer visible under X-ray, which is highly desirable for tracking the in vivo fate of implantable devices or drug delivery systems.[3][4]

  • Drug Delivery Nanoparticles: Poly(alkyl cyanoacrylate)s are well-known for their ability to form nanoparticles for drug delivery, including for crossing the blood-brain barrier.[12][13][14][15] The furan and iodo functionalities could be leveraged for targeted delivery or theranostic applications.

  • Bioadhesives: Cyanoacrylate-based polymers are renowned for their adhesive properties and have been used as tissue adhesives.[1][16]

  • Functionalizable Scaffolds: The furan rings in the polymer backbone can potentially undergo Diels-Alder "click" reactions, allowing for the straightforward attachment of targeting ligands, drugs, or other functional molecules.

Conclusion

The polymerization of ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate presents an exciting opportunity to develop novel functional polymers with significant potential in the biomedical field. This guide provides a comprehensive starting point for researchers, outlining robust protocols for anionic, zwitterionic, and radical polymerization based on established principles. The successful synthesis and characterization of this polymer will undoubtedly open new avenues for the design of advanced drug delivery systems, radiopaque materials, and functional bioadhesives.

References

  • Yilmaz, G., & Yagci, Y. (2000). Photoinitiated Zwitterionic Polymerization of Alkyl Cyanoacrylates by Pyridinium Salts. Macromolecules, 33(15), 5536–5539.
  • Samuel, H. S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 129-142.
  • de la Cruz-Martínez, F., et al. (2019). Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators. Chemical Science, 10(4), 1139-1146.
  • Wojnarovits, L., & Takacs, E. (2000).
  • Yilmaz, G., & Yagci, Y. (2000). Photoinitiated Zwitterionic Polymerization of Alkyl Cyanoacrylates by Pyridinium Salts. Macromolecules.
  • Ushakova, V. N., et al. (2021). Polymeric Iodophors: Preparation, Properties, and Biomedical Applications. Journal of Chemistry, 2021, 1-15.
  • Vauthier, C., & Couvreur, P. (2009). Polymerization of alkyl cyanoacrylates by anionic mechanism.
  • Ushakova, V. N., et al. (2021).
  • de la Cruz-Martínez, F., et al. (2019). Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators. Chemical Science (RSC Publishing).
  • Duffy, C., et al. (2018).
  • Ushakova, V. N., et al. (2021).
  • Lo, C.-Y., et al. (2020). Iodinated Polyesters with Enhanced X-ray Contrast Properties for Biomedical Imaging. Universidad San Francisco de Quito USFQ.
  • Wang, Y., et al. (2019). Iodinated poly(p-dioxanone) as a facile platform for X-ray imaging of resorbable implantable medical devices.
  • Duffy, C., et al. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates.
  • Pepper, D. C. (1980).
  • Duffy, C., et al. (2018).
  • de la Cruz-Martínez, F., et al. (2019). Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators. Chemical Science (RSC Publishing) DOI:10.1039/C8SC04729D.
  • Vauthier, C., & Couvreur, P. (2009). Polyalkylcyanoacrylate nanoparticles for delivery of drugs across the blood-brain barrier. Journal of Pharmacy and Pharmacology, 61(9), 1135-1145.
  • Cheng, F., et al. (2013). Electron-deficient triarylborane block copolymers: synthesis by controlled free radical polymerization and application in the detection of fluoride ions. Journal of the American Chemical Society, 135(46), 17286-17289.
  • Duffy, C., et al. (2018). Radical polymerization of alkyl 2-cyanoacrylates. University of Galway Research Repository.
  • Duffy, C., et al. (2018).
  • Allison, A. C., et al. (2022). Thermoresponsive “Click” Core@shell Poly(cyanoacrylate) Nanoparticles for Controlled Chemotherapy Release.
  • Al-Obeidi, F. M., & Al-Janabi, N. (2024). The Application of Polybutyl Cyanoacrylate (PBCA) Nanoparticles in Delivering Cancer Drugs.
  • Bejoy, J., et al. (2020). Synthesis and radical copolymerization of novel propyl cyanoacrylate monomers. Polymer Bulletin, 77(10), 5369-5386.
  • Al-Obeidi, F. M., & Al-Janabi, N. (2024). The Application of Polybutyl Cyanoacrylate (PBCA) Nanoparticles in Delivering Cancer Drugs.
  • Wersig, T., et al. (2022). Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate)
  • Sheikh, M. R., et al. (2014). Synthesis and Characterization of New Copolymers from Glycidyl Methacrylate and Tetrahydrofurfuryl Acrylate: Determination of Reactivity Ratios. International Journal of Polymer Science, 2014, 1-10.
  • Schlaad, H., & Theato, P. (2023). Superbase-enabled anionic polymerization of poly(alkyl cyanoacrylate)s.
  • The Organic Chemistry Tutor. (2024, April 16).
  • de las Nieves, F. J., et al. (2001). Synthesis and characterization of poly(ethyl-2-cyanoacrylate) nanoparticles with a magnetic core. Journal of Colloid and Interface Science, 244(2), 269-275.
  • Das, B., et al. (2020).
  • Fein, M. L., & Fisher, C. H. (1947). U.S. Patent No. 2,433,866. Washington, DC: U.S.
  • Ostrauskaite, J., et al. (2023). Thermoresponsive Shape-Memory Biobased Photopolymers of Tetrahydrofurfuryl Acrylate and Tridecyl Methacrylate.
  • Vauthier, C., & Couvreur, P. (2009). Synthesis of poly(alkyl cyanoacrylate)-based colloidal nanomedicines. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 1(1), 111-126.
  • Wang, Y., et al. (2014). Synthesis and characterization of fluorinated polyacrylate latex emulsified with novel surfactants. Journal of Applied Polymer Science, 131(18).
  • Vauthier, C., & Couvreur, P. (2009). Figure 1 from Synthesis of poly(alkyl cyanoacrylate)-based colloidal nanomedicines.
  • Kalkhambkar, R. G., et al. (2012). (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1482.
  • Kalkhambkar, R. G., et al. (2012). (E)-Ethyl 2-cyano-3-(furan-2-yl)
  • Dhara, D. (2014, January 31).
  • ExamSIDE.Com. (n.d.). p-Block Elements | Chemistry | NEET Previous Year Questions. ExamSIDE.Com.

Sources

Troubleshooting & Optimization

Removing unreacted 5-iodo-2-furaldehyde from final product

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Removal of Unreacted 5-Iodo-2-furaldehyde (5-I-2-F) from Final Product Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering difficulty removing unreacted 5-iodo-2-furaldehyde (5-I-2-F) from your reaction mixture. This compound presents a unique purification challenge due to its dual functionality : it possesses a lipophilic, halogenated furan ring (making it soluble in organics) and a reactive aldehyde handle.

Standard aqueous washes often fail because 5-I-2-F is not sufficiently water-soluble to partition out, and it may co-elute with your product during chromatography due to the "greasy" iodine atom.

This guide provides three validated protocols to sequester and remove this impurity, ranked by selectivity and operational complexity.

Phase 1: Triage & Method Selection

Before proceeding, determine the stability of your final product. 5-I-2-F removal relies on exploiting the aldehyde reactivity. If your product is acid-sensitive or contains an aldehyde itself, your options are limited.

G Start Start: Analyze Product Stability IsProductAldehyde Does product contain an Aldehyde? Start->IsProductAldehyde IsAcidSensitive Is product Acid/Base sensitive? IsProductAldehyde->IsAcidSensitive No Chromatography Method C: Chromatography (Focus on Rf differentiation) IsProductAldehyde->Chromatography Yes Resin Method B: Solid-Supported Scavenger (Hydrazine Resin) IsAcidSensitive->Resin Yes Bisulfite Method A: Bisulfite Adduct Wash (Liquid-Liquid Extraction) IsAcidSensitive->Bisulfite No

Figure 1: Decision matrix for selecting the appropriate purification protocol based on product stability.

Phase 2: Validated Protocols
Method A: The Bisulfite Wash (Standard Protocol)

Best for: Robust products (Amides, Esters, Aromatics) that are stable to mild aqueous base.

The Science: Sodium bisulfite (


) attacks the aldehyde carbonyl of 5-I-2-F, forming a hydroxysulfonate adduct. While 5-I-2-F is organic-soluble, the adduct is an ionic salt, forcing it into the aqueous layer.
  • Critical Nuance: 5-I-2-F is somewhat lipophilic due to the iodine. A simple water wash often fails because the aldehyde doesn't contact the bisulfite effectively. You must use a phase-transfer solvent (Methanol or Ethanol).

Protocol:

  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or DCM).

  • The "Bridge" Solvent: Add 10-20% volume of Methanol to the organic layer.

    • Why? This increases the polarity of the organic phase slightly, allowing the bisulfite water to interact with the lipophilic 5-I-2-F.

  • Adduct Formation: Add 3 equivalents (relative to the impurity) of saturated aqueous Sodium Bisulfite (

    
    ) .
    
  • Agitation: Shake vigorously for 5–10 minutes.

    • Observation: You may see a white precipitate at the interface. This is the adduct.

  • Separation:

    • Scenario 1 (Soluble Adduct): If layers are clear, separate the aqueous layer (bottom). The impurity is in the water.

    • Scenario 2 (Solid Adduct): If a solid emulsion forms, filter the entire biphasic mixture through a coarse sintered glass funnel or a pad of Celite to remove the solid adduct before separating layers.

  • Wash: Wash the organic layer once with brine to remove residual bisulfite and methanol.

Method B: Solid-Phase Scavenging (High-Value Protocol)

Best for: Acid-sensitive products, late-stage intermediates, or when avoiding aqueous workup.

The Science: Polymer-supported sulfonyl hydrazide resins react irreversibly with aldehydes to form hydrazones. The impurity becomes tethered to the solid bead, which is then removed by simple filtration.

Protocol:

  • Selection: Use a Sulfonyl Hydrazide or Tosyl Hydrazine functionalized resin (Loading typically 1.5 – 2.0 mmol/g).

  • Calculation: Add 3–5 equivalents of resin relative to the estimated amount of 5-I-2-F remaining.

  • Incubation: Add resin to your reaction mixture (DCM, THF, or DMF are compatible).

    • Catalysis: Add a catalytic amount (1-2 drops) of Acetic Acid to accelerate hydrazone formation.

  • Time: Stir gently (do not use a magnetic stir bar which grinds the beads; use an orbital shaker) for 2–4 hours.

  • Filtration: Filter the mixture through a frit. The filtrate contains your pure product; the 5-I-2-F remains trapped on the beads.

Method C: Chromatographic Separation (Troubleshooting)

Best for: When chemical methods fail or product contains an aldehyde.

The Science: The iodine atom on the furan ring provides significant lipophilicity, often causing 5-I-2-F to streak or co-elute with non-polar products. You must exploit the aldehyde's polarity.

Data & Visualization:

CompoundPolarityTLC Stain Behavior (Active)
5-Iodo-2-furaldehyde ModerateDNP Stain: Bright Orange/Red (Instant)
Typical Coupled Product VariesUV: Active / DNP: Negative

Optimization Steps:

  • TLC Staining: Do not rely on UV alone. Use 2,4-DNP (Dinitrophenylhydrazine) stain.[1][2] 5-I-2-F will turn bright orange instantly. This allows you to map exactly where the impurity is eluting.

  • Gradient: If 5-I-2-F (

    
     in 20% EtOAc/Hex) runs close to your product, switch to a DCM/Methanol  gradient. The aldehyde interacts more strongly with silica in DCM, potentially retarding its elution relative to your product.
    
Phase 3: Troubleshooting & FAQs

Q: I tried the bisulfite wash, but the impurity is still there by NMR.

  • Root Cause 1 (Reversibility): The bisulfite adduct is in equilibrium. If you used a very acidic or basic wash after the bisulfite step, you may have reversed the reaction, releasing 5-I-2-F back into the organic layer.

  • Root Cause 2 (Contact): You likely didn't use the Methanol co-solvent. The iodofuran is too greasy to enter the water phase efficiently.

  • Fix: Repeat the wash using the Methanol "Bridge" method described in Protocol A.

Q: The 5-I-2-F turned my product dark brown.

  • Cause: Iodine-carbon bonds are light-sensitive. Photolytic cleavage of the C-I bond generates iodine radicals (

    
    ), which cause polymerization and darkening.
    
  • Fix: Wrap your columns and flasks in aluminum foil. Store the crude mixture in the dark.

Q: Can I use an oxidant to remove it?

  • Risk: You could oxidize the aldehyde to 5-iodofuroic acid, which can be washed away with Sodium Bicarbonate.

  • Warning: The iodine moiety is susceptible to oxidative dehalogenation under harsh conditions. Only use mild oxidants (e.g., Pinnick oxidation conditions) if your product is robust.

References
  • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann.

  • Polymer-supported reagents in organic synthesis. Ley, S. V., et al. (2000). Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-4195.

  • Sodium Bisulfite Adducts. Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, 1047. Wiley.
  • TLC Stains for Carbonyls. EMD Millipore Technical Guide. "Visualization of TLC Plates." (Confirming DNP specificity for aldehydes).

Sources

Technical Support Center: Solvent Optimization for Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing solvent selection for precipitation and purification. Target Molecule: Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate (CAS: Derivative of 2-cyano-3-(furan-2-yl)acrylate) Context: Knoevenagel Condensation Product.

Core Solvent Logic: The "Why" Behind the Choice

The precipitation of Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate presents a specific challenge: balancing the polarity of the cyano/acrylate groups against the lipophilicity of the iodine substituent.

The Primary Solvent System: Ethanol vs. Ethyl Acetate

While Ethanol (EtOH) is the standard solvent for the synthesis reaction (Knoevenagel condensation), it is often suboptimal for recrystallization of the iodinated derivative due to the heavy atom effect (Iodine), which decreases solubility in cold polar protic solvents too aggressively, leading to rapid, amorphous precipitation.

Recommendation:

  • Reaction Solvent: Ethanol (Anhydrous) .

    • Reason: Matches the ethyl ester group of the reactant (Ethyl cyanoacetate), preventing transesterification byproducts.

  • Recrystallization Solvent: Ethyl Acetate (EtOAc) or EtOAc:Hexane (1:3) .

    • Reason: The iodine atom significantly increases the lipophilicity of the furan ring. EtOAc provides a gentler solubility gradient (Temperature Coefficient of Solubility) than ethanol, allowing for the formation of defined needles rather than amorphous powder.

Solvent Decision Matrix
Solvent SystemRoleProsCons
Ethanol (EtOH) Synthesis Green solvent; prevents transesterification; easy removal.Product may precipitate too fast (amorphous); poor impurity rejection for iodinated species.
Ethyl Acetate (EtOAc) Purification Excellent for growing needles; dissolves iodine-heavy impurities.Requires drying (hygroscopic); flammable.
Hexane/Heptane Anti-Solvent Induces controlled nucleation; prevents yield loss.Zero solubility for product (must be used carefully to avoid oiling out).
Methanol (MeOH) Avoid High polarity.Risk: Transesterification (swaps Ethyl for Methyl ester).

Visualizing the Decision Process

The following diagram outlines the logical flow for solvent selection based on the physical state of your crude product.

SolventSelection Start Crude Reaction Mixture (Post-Synthesis) StateCheck Physical State? Start->StateCheck Solid Solid / Amorphous Powder StateCheck->Solid Precipitated Oil Oily Residue / Sticky Gum StateCheck->Oil Oiled Out Recryst Recrystallization Path Solid->Recryst Trituration Trituration Path Oil->Trituration SolventA Solvent A: Ethyl Acetate (Hot) Dissolve completely Recryst->SolventA SolventB Solvent B: Hexane (Cold) Add dropwise to oil Trituration->SolventB Cooling Slow Cooling (Room Temp -> 4°C) SolventA->Cooling Scrub Vigorous Stirring/Scratching (Induce Nucleation) SolventB->Scrub Result Pure Crystalline Needles Cooling->Result Scrub->Result

Figure 1: Decision tree for processing crude Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate based on initial physical state.

Troubleshooting & FAQs

Q1: My product "oiled out" instead of crystallizing. What went wrong?

Diagnosis: This is the most common failure mode for furan-acrylate derivatives. It occurs when the solution enters the "metastable zone" and undergoes Liquid-Liquid Phase Separation (LLPS) before crystal nucleation can occur. The Fix (Trituration Protocol):

  • Decant the supernatant solvent.[1]

  • Add a small volume of cold Hexane or Diethyl Ether to the oil.

  • Scratch the side of the flask vigorously with a glass rod while cooling in an ice bath.

  • Why it works: The mechanical energy + anti-solvent lowers the energy barrier for nucleation, forcing the oil to solidify.

Q2: Why is my precipitate brown/red instead of pale yellow?

Diagnosis: Iodine liberation or polymerization.

  • Iodine Liberation: The C-I bond on the furan ring is sensitive to light. If the solution turns purple/brown, free iodine is present.

    • Fix: Wash the solid with a dilute Sodium Thiosulfate (Na₂S₂O₃) solution to reduce free iodine back to iodide (colorless).

  • Polymerization: The acrylate double bond is reactive.

    • Fix: Ensure the recrystallization solvent is not heated for prolonged periods (>1 hour).

Q3: Can I use Water as an anti-solvent with Ethanol?

Technical Analysis: Yes, but proceed with caution.

  • Pros: High yield (product is insoluble in water).

  • Cons: Water often traps impurities (catalyst salts like piperidine acetate) inside the crystal lattice.

  • Verdict: Only use water/ethanol if the EtOAc method fails. If you do, ensure you wash the final filter cake copiously with water to remove trapped salts.

Optimized Experimental Protocol

Objective: Purification of crude Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate.

Materials
  • Crude Product: (Typically orange/brown solid or oil).

  • Solvent: Ethyl Acetate (HPLC Grade).

  • Anti-Solvent: Hexane or n-Heptane.

  • Apparatus: Erlenmeyer flask, Hot plate, Magnetic stirrer, Buchner funnel.

Step-by-Step Workflow
  • Dissolution (The "Minimum Hot" Rule):

    • Place crude solid in an Erlenmeyer flask.

    • Add Ethyl Acetate in small portions (e.g., 5 mL per gram) while heating to a gentle boil (approx. 77°C).

    • Critical: Add just enough solvent to dissolve the solid.[2] If a small amount of dark gum remains undissolved, decant the hot solution to a clean flask (impurities).

  • Nucleation Control:

    • Remove from heat.[2] Allow to cool to Room Temperature (RT) slowly on a cork ring or wood block. Do not place directly on cold benchtop (shock cooling causes oiling).

    • Optional: Once at RT, if no crystals form, add Hexane dropwise until a faint turbidity (cloudiness) persists.

  • Crystallization:

    • Place the flask in an ice bath (0-4°C) for 1 hour.

    • You should observe the formation of pale yellow/orange needles.[3]

  • Isolation:

    • Filter via vacuum filtration.

    • Wash: Rinse the filter cake with a small volume of cold Hexane (NOT Ethyl Acetate, as it will redissolve your product).

Mechanism of Action Diagram

The following diagram illustrates the chemical environment during precipitation, highlighting the interaction between the solvent and the iodinated furan moiety.

RecrystallizationMechanism cluster_impurities Impurities (Stay in Solution) Solute Target Molecule (Iodo-Furan Acrylate) SolventHot Hot EtOAc (Expanded Cage) Solute->SolventHot Solvated (High Entropy) Crystal Crystal Lattice (Pi-Stacking) Solute->Crystal Nucleation (Halogen Bonding I...O) SolventCold Cold EtOAc (Contracted Cage) SolventHot->SolventCold Cooling (-ΔT) SolventCold->Solute Supersaturation Impurity Unreacted Aldehyde Piperidine Salts SolventCold->Impurity Retains

Figure 2: Thermodynamic mechanism of recrystallization. The iodine atom facilitates specific Halogen Bonding (I...O) in the crystal lattice, promoting separation from impurities.

References

  • BenchChem Technical Support. (2025).[2][4][5] Purification of Ethyl 2-Cyano-3-(2-furanyl)acrylate.[2] Retrieved from

  • Kalkhambkar, R. G., et al. (2012).[6] (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate.[3][6] Acta Crystallographica Section E. Retrieved from

  • Merugu, S. K., et al. (2023).[7][8] Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. Journal of the Mexican Chemical Society.[8] Retrieved from

  • University of Massachusetts Amherst. Recrystallization Protocols and Solubility Logic. Retrieved from

Sources

Technical Support Center: Photostability of Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026


 isomerization, and handling protocols for halogenated furylacrylates.
Reference ID:  TSC-2026-ECIFA-UV

⚠️ Critical Handling Directive

Status: HIGHLY PHOTOSENSITIVE Immediate Action: Store all solid and solvated samples in amber glass or aluminum foil-wrapped containers. Avoid exposure to direct sunlight and standard fluorescent lab lighting. Handle under red light or low-intensity LED (warm white) if possible.

Technical Overview & Degradation Mechanisms[1]

Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate is a "push-pull" alkene system. Its stability is compromised by two distinct photochemical mechanisms when exposed to UV or high-intensity visible light (blue/violet spectrum).

The Two-Front Threat
  • 
     Photoisomerization (Reversible):  The exocyclic double bond, stabilized by the electron-withdrawing cyano and ester groups, exists thermodynamically as the E-isomer. UV energy excites the 
    
    
    
    transition, lowering the rotational barrier and establishing a photostationary state (PSS) containing both E and Z isomers.
  • Photodeiodination (Irreversible): The Carbon-Iodine (C-I) bond on the furan ring is weak (~200-240 kJ/mol). UV radiation (

    
     nm) provides sufficient energy to cause homolytic cleavage, releasing iodine radicals. This results in irreversible sample degradation and discoloration.
    
Mechanism Visualization

The following diagram illustrates the competing degradation pathways.

DegradationPathways Compound Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate (E-Isomer) ExcitedState Excited State (Singlet/Triplet) Compound->ExcitedState UV Absorption (hv) Z_Isomer Z-Isomer (Less Stable) ExcitedState->Z_Isomer Bond Rotation (Reversible) Radical Furyl Radical + Iodine Radical (I•) ExcitedState->Radical Homolytic Cleavage (Irreversible) Z_Isomer->Compound Thermal/Acid Reversion Degradation Oxidation / Polymerization (Yellow/Brown Precipitate) Radical->Degradation Recombination

Caption: Figure 1. Dual photochemical degradation pathways: Reversible isomerization (green path) vs. irreversible deiodination (red path).

Diagnostic & Troubleshooting Guide

Use this matrix to identify the specific nature of your stability issue.

SymptomLikely CauseConfirmation TestCorrective Action
Solution turns yellow/brown Photodeiodination. Release of elemental iodine (

) or radical polymerization.
Add starch indicator (turns blue/black) or check MS for [M-127] peak.Irreversible. Discard sample. Ensure future samples are shielded from UV (<400 nm).
Melting point depression

Isomerization.
The Z-isomer acts as an impurity, lowering the lattice energy.
H-NMR: Check vinylic proton coupling constants or shifts.Recrystallize in the dark (ethanol/hexane) to restore thermodynamic E-isomer.
Split HPLC peaks Isomer Separation. The column is resolving the E and Z forms.Run HPLC with a diode array detector (DAD). Both peaks should have similar UV spectra.Keep autosampler dark. If peaks merge upon heating, it confirms isomerization.
Insoluble precipitate Radical Polymerization. Initiated by iodine radicals attacking the acrylate double bond.Solubility test: Polymer will be insoluble in original solvent (e.g., DMSO/MeCN).Irreversible. Filter solution if salvage is attempted (not recommended for quantitative work).

Validated Photostability Protocol (ICH Q1B Compliant)

To rigorously determine the half-life (


) of your compound, follow this adapted ICH Q1B Option 2  protocol.
Materials Required[1][2][3][4][5][6][7][8]
  • Light Source: Cool White Fluorescent Lamp + Near UV Lamp (320–400 nm).[1]

  • Actinometer: 2% Quinine Monohydrochloride dihydrate (monitoring UV exposure).

  • Containers: Quartz cuvettes (UV transparent) and Amber vials (Dark Control).

Step-by-Step Workflow
  • Preparation:

    • Prepare a 50 µM stock solution of the compound in Acetonitrile (MeCN).

    • Note: Avoid protic solvents (MeOH/EtOH) if transesterification is a concern, though MeCN is preferred for photostability.

  • Control Setup:

    • Wrap half the samples in aluminum foil (Dark Control).

    • Place "Light" samples in quartz cuvettes.

  • Exposure:

    • Expose samples to an integrated near-UV energy of 200 Wh/m² (approx. 10-24 hours depending on lamp intensity).[2][1]

  • Analysis (HPLC-DAD):

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (0.1% Formic Acid).

    • Detection: 340 nm (or determined

      
      ).
      
Troubleshooting Decision Tree

Troubleshooting Start Start: Sample Analysis PurityCheck Is Purity < 95%? Start->PurityCheck ColorCheck Is solution discolored? PurityCheck->ColorCheck Yes IodineTest Iodine Cleavage Likely Check MS for mass loss (-127 Da) ColorCheck->IodineTest Yes (Yellowing) IsomerTest Isomerization Likely Check NMR/HPLC for split peaks ColorCheck->IsomerTest No (Colorless) DarkControl Did Dark Control Degrade? IodineTest->DarkControl IsomerTest->DarkControl Thermal Thermal Instability (Not Photo-related) DarkControl->Thermal Yes Shielding Protocol Failure Improve Light Shielding DarkControl->Shielding No

Caption: Figure 2. Logic flow for diagnosing stability failures.

Frequently Asked Questions (FAQs)

Q: Can I reverse the yellowing of my sample? A: No. Yellowing indicates the formation of elemental iodine (


) and irreversible radical byproducts. While you could technically reduce free iodine with sodium thiosulfate, the parent molecule has already been chemically altered (deiodinated). The sample purity is compromised.

Q: Why do I see two peaks in my LC-MS but they have the same mass? A: This is the classic signature of


 isomerization. The cyanoacrylate moiety allows for photo-induced rotation. Because the molecular weight doesn't change, the mass spectrum remains identical, but the polarity difference between the E and Z forms causes them to elute at different retention times.

Q: Is this compound stable in DMSO? A: Chemically, yes. However, DMSO is a photosensitizer. If a DMSO solution of your compound is exposed to light, the degradation rate (specifically radical formation) may accelerate compared to solvents like Acetonitrile or Methanol. Always store DMSO stocks in the dark at -20°C.

Q: What is the specific wavelength I must block? A: You must block UV-A and UV-B (280–400 nm). The furan-acrylate conjugation typically creates a strong absorption band centered around 320–360 nm. Standard amber glass blocks wavelengths <450 nm, which is sufficient protection.

References

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[3] Link

  • Kalkhambkar, R. G., et al. (2012).[4][5] (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate.[6][4][5][7] Acta Crystallographica Section E, 68(5), o1482.[4][5] (Structural basis for E-isomer stability). Link

  • Wang, J., et al. (2022).[8] Highly photosensitive furan acrylate derivatives and their solid-state photopolymerization. New Journal of Chemistry, 46, 16781-16788.[8] (Mechanisms of furan acrylate photochemistry). Link

  • D'Auria, M. (2019). Photochemistry of Heterocycles. In Photochemistry of the Furan Ring. Elsevier. (Details on C-I bond cleavage in iodofurans).

Sources

Technical Support Center: Purification of Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and handling of Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate , a Knoevenagel condensation product often used as a synthetic intermediate or bioactive scaffold.

Executive Summary & Molecule Profile

The Challenge: Users frequently report "low purity" manifesting as sticky orange oils, dark discoloration, or broad melting point ranges.[1] The Chemistry: This molecule contains three sensitive functionalities:

  • Furan Ring: Susceptible to oxidative degradation and acid-catalyzed ring opening.

  • Carbon-Iodine (C-I) Bond: Photolabile; exposure to light can cleave the iodine, generating radicals and free iodine (

    
    ), causing darkening.[1]
    
  • Michael Acceptor (Acrylate): Prone to oligomerization if heated excessively without inhibitors.[1]

Target Specifications:

  • Appearance: Pale yellow to bright yellow crystalline solid.[1]

  • Isomerism: Predominantly (E)-isomer (thermodynamically favored).[1]

  • Solubility Profile: Soluble in hot Ethanol (EtOH), Ethyl Acetate (EtOAc), and Dichloromethane (DCM).[1] Insoluble in water and cold Hexanes.

Diagnostic Triage: What is your symptom?

Before starting a protocol, identify the specific failure mode using the flowchart below.

Triage Start START: Observe Crude Product State1 Sticky Oil / Gum Start->State1 State2 Solid but Dark/Brown Start->State2 State3 Solid (Yellow) but Low MP Start->State3 Action1 Residual Solvent or Oligomers Detected State1->Action1 Diagnosis Action2 Iodine Liberation or Furan Oxidation State2->Action2 Diagnosis Action3 Start Material Contamination (Aldehyde/Ester) State3->Action3 Diagnosis ProtocolA PROTOCOL A: Trituration & Drying Action1->ProtocolA ProtocolC PROTOCOL C: Flash Chromatography Action2->ProtocolC ProtocolB PROTOCOL B: Recrystallization (EtOAc/EtOH) Action3->ProtocolB

Figure 1: Diagnostic decision tree for selecting the appropriate purification strategy based on physical state and visual cues.

Purification Protocols

Protocol A: Trituration (Rescue of Sticky Oils)

Use Case: The reaction yielded a viscous oil instead of a solid. This is often due to residual solvent (Piperidine/Ethanol) preventing crystal lattice formation.

  • Dissolution: Dissolve the crude oil in a minimum amount of Dichloromethane (DCM).[1]

  • Precipitation: Add cold Hexanes (or Pentane) dropwise with vigorous stirring until turbidity persists. Ratio is typically 1:5 (DCM:Hexane).[1]

  • Sonication: Sonicate the flask for 5-10 minutes. The mechanical energy helps break the "oily" surface tension and induces nucleation.

  • Collection: Vacuum filter the resulting solid.

    • Critical Step: Wash the cake immediately with cold Hexane to remove surface impurities.[1]

Protocol B: Recrystallization (The Gold Standard)

Use Case: Solid product with <95% purity or incorrect melting point.[1] Solvent Logic: Ethanol (EtOH) is preferred because it matches the ester group (Ethyl), preventing transesterification.[1] Ethyl Acetate (EtOAc) is the alternative for higher solubility.

ParameterConditionReason
Solvent Ethanol (95% or Absolute) High solubility at reflux; low solubility at RT. Prevents ester exchange.
Concentration ~1 g solute / 10-15 mL solventSupersaturation is required for needle formation.
Additives Activated Charcoal (Optional)Use only if the solution is dark brown/black to adsorb free iodine/polymers.[1]

Step-by-Step:

  • Place crude solid in an Erlenmeyer flask.

  • Add Ethanol and heat to reflux (boiling).

  • Hot Filtration (Crucial): If undissolved black specks remain at boiling, filter the hot solution through a pre-warmed funnel/filter paper.[1] These specks are likely polymerized furan byproducts.

  • Slow Cooling: Allow the filtrate to cool to room temperature undisturbed. Do not place directly on ice; rapid cooling traps impurities.

  • Crystallization: Once room temp is reached, move to

    
     fridge for 2 hours.
    
  • Harvest: Filter the pale yellow needles and wash with ice-cold ethanol .

Protocol C: Flash Chromatography (Last Resort)

Use Case: Dark degradation products or separation of close-running impurities (e.g., unreacted aldehyde).[1] Warning: Furan derivatives can be acid-sensitive. Standard silica gel is slightly acidic (


).[1]
  • Stationary Phase: Silica Gel 60 (

    
     mesh).
    
    • Modification: If degradation is observed on the column (streaking), neutralize the silica by flushing with 1% Triethylamine (TEA) in Hexane before loading.

  • Mobile Phase: Gradient elution.[1]

    • Start: 100% Hexanes.[1]

    • Gradient: 0%

      
       20% Ethyl Acetate.[1]
      
  • Detection: UV at 254 nm.[1] (The conjugated system

    
     transition is strong).
    

Stability & Storage (The "Hidden" Variables)

The iodine atom at the 5-position is the weak link.

  • Photolysis: Light exposure causes homolytic cleavage of the C-I bond.[1]

    • Reaction:

      
      
      
    • Symptom:[1][2][3][4] The sample turns from yellow to brown/purple over time.

  • Prevention:

    • Store in Amber Vials wrapped in aluminum foil.

    • Keep under inert atmosphere (

      
       or Argon) at 
      
      
      
      for long-term storage.

Frequently Asked Questions (FAQ)

Q1: My product has a sharp melting point but the NMR shows small "shadow" peaks. What are they? A: These are likely the (Z)-isomer.[1] The Knoevenagel condensation typically favors the (E)-isomer (trans) due to steric hindrance between the furan ring and the ester group. However, in solution (NMR solvent), E/Z isomerization can occur, especially if the sample is exposed to light.

  • Check: Does the minor peak integrate to <5%? If so, it is acceptable for most biological assays.

Q2: Why did my product turn black during recrystallization? A: You likely overheated the solution or used a solvent with high boiling point (like Toluene) for too long.[1] The furan ring is electron-rich and prone to oxidation, and the C-I bond is thermally labile.

  • Fix: Use Ethanol (lower BP) and limit the time at reflux to <5 minutes.

Q3: Can I use Acetone for recrystallization? A: Not recommended.[1] Acetone is a ketone and can theoretically participate in competitive aldol-type reactions under basic conditions (if residual catalyst is present), or simply be too good a solvent (preventing crystallization).[1] Stick to Ethanol or EtOAc.[4]

References

  • Knoevenagel Condensation Mechanism & Isomerism: Jones, G.[1] "The Knoevenagel Condensation."[2][5][6] Organic Reactions, 2011.

  • Synthesis of Furan Acrylates: Kalkhambkar, R. G., et al. "(E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate."[2][7] Acta Crystallographica Section E, 2012.[2]

  • Photostability of Iodo-Furan Derivatives: Madder, A. "Furan Photo-Oxidation Based Click Reactions." TCI Chemicals Technical Review, No. 171.

  • Purification of Cyanoacrylates: BenchChem Technical Support. "Purification of Ethyl 2-Cyano-3-(2-furanyl)acrylate." BenchChem Protocols, 2025.[4]

Sources

Technical Support Center: Solubilization Strategies for Iodo-Furyl Acrylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iodo-furyl acrylates represent a challenging class of small molecules for biological evaluation. Their physicochemical profile—characterized by the lipophilic iodine atom, the planar furan ring, and the reactive acrylate tail—often leads to BCS Class II or IV behavior (low solubility).

Users frequently encounter "crashing out" (precipitation) upon dilution into aqueous media or erratic biological data due to solvent toxicity. This guide provides validated protocols to overcome these barriers while maintaining the chemical integrity of the Michael acceptor (acrylate) moiety.

Part 1: The Physicochemical Barrier

Before troubleshooting, understand why your compound is insoluble.

  • The Iodine Effect: The iodine substituent significantly increases the partition coefficient (LogP) and molecular weight compared to non-halogenated furans. It also enhances crystal lattice energy (halogen bonding), making the solid state difficult to break (the "Brick Dust" effect).

  • The Acrylate Risk: The

    
    -unsaturated ester is susceptible to hydrolysis  in alkaline pH and nucleophilic attack  by thiols (e.g., glutathione) in biological media.[1]
    

Part 2: Troubleshooting & Protocols

Module A: Cosolvent Systems (DMSO/Ethanol)

Best for: High-throughput screening (HTS), short-term assays.

The Issue: You dissolve the compound in 100% DMSO, but upon adding it to the cell culture media (e.g., DMEM), a white cloud forms immediately. The Cause: This is the "Oiling Out" effect. The dielectric constant shifts rapidly from


47 (DMSO) to 

80 (Water), forcing the hydrophobic drug out of solution before it can disperse.
Protocol: The "Step-Down" Dilution Method

Do not pipette DMSO stock directly into a large volume of static media.

  • Prepare Stock: Dissolve iodo-furyl acrylate in anhydrous DMSO to 10–50 mM.

  • Intermediate Dilution: Prepare a 10x working solution in a solvent blend (e.g., 50% DMSO / 50% PEG-400 or Ethanol).

  • Final Dilution: Add the intermediate solution dropwise to warm (37°C) media while vortexing.

  • Limit Check: Ensure final DMSO concentration is

    
     (v/v) to avoid cytotoxicity artifacts.
    

Data Table 1: Solvent Tolerance in Biological Assays

SolventMax Final Conc.[2][3] (%)Toxicity MechanismRecommended for Iodo-Furyl Acrylates?
DMSO 0.1% - 0.5%Membrane permeabilization; cell cycle arrestYES (Standard)
Ethanol < 1.0%Protein denaturation; signaling interferenceNO (Acrylates may transesterify)
PEG-400 5% - 10%Osmotic stressYES (As intermediate cosolvent)
Acetone < 0.1%Highly volatile; precipitates rapidlyNO
Module B: Supramolecular Complexation (Cyclodextrins)

Best for: In vivo studies, long-term stability, preventing hydrolysis.

The Issue: DMSO is toxic to your specific cell line, or the compound precipitates over 24 hours. The Solution: Encapsulate the hydrophobic "iodo-furyl" tail inside a cyclodextrin (CD) cavity.

Scientific Rationale: The furan ring fits well into the


-Cyclodextrin  cavity (diameter ~6.0–6.5 Å). However, native 

-CD has low water solubility. We recommend Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
or Sulfobutyl Ether-

-Cyclodextrin (SBE-

-CD)
. These derivatives disrupt the hydrogen bonding network of the CD crystal, allowing solubility up to 50% (w/v) in water.
Protocol: In Situ Complexation
  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-

    
    -CD in water or PBS. Filter sterilize (0.22 
    
    
    
    m).
  • Compound Addition: Add the solid iodo-furyl acrylate to the vehicle.

    • Note: If the compound is strictly crystalline, this may take 24-48h of stirring.

    • Speed Step: Dissolve compound in a minimal volume of Acetone (volatile). Add dropwise to the HP-

      
      -CD solution. Stir open-capped for 12h to evaporate the acetone, leaving the drug trapped in the CD aqueous phase.
      
  • Validation: The solution should turn from cloudy to clear.

Module C: Chemical Stability (pH Control)

The Issue: The compound dissolves but loses biological activity after 4 hours. The Cause: Base-Catalyzed Hydrolysis . The electron-withdrawing iodine and the furan ring make the acrylate ester more reactive to hydroxide ions (


).

Rule of Thumb:

  • Avoid: Carbonate buffers, Tris pH > 8.0.

  • Use: Phosphate (PBS) pH 7.4 or MES pH 6.0.

  • Storage: Always store DMSO stocks at -20°C, anhydrous. Water promotes hydrolysis even in frozen stocks over months.

Part 3: Decision Framework (Visualization)

Figure 1: Formulation Selection Logic

Caption: Decision tree for selecting the optimal solubilization strategy based on assay tolerance and compound concentration requirements.

FormulationLogic Start Start: Iodo-Furyl Acrylate (Solid Powder) TargetConc Target Concentration in Assay? Start->TargetConc LowConc < 10 µM TargetConc->LowConc HighConc > 10 µM TargetConc->HighConc DMSOTol Is Cell Line DMSO Tolerant? LowConc->DMSOTol StepDown Method B: Step-Down Dilution (DMSO + PEG-400) HighConc->StepDown Try first SimpleDMSO Method A: Direct DMSO Stock (Keep final DMSO < 0.1%) DMSOTol->SimpleDMSO Yes Cyclodextrin Method C: HP-beta-Cyclodextrin Inclusion Complex DMSOTol->Cyclodextrin No StepDown->Cyclodextrin If precipitates

Figure 2: Cyclodextrin Inclusion Mechanism

Caption: Equilibrium dynamics of the hydrophobic iodo-furyl moiety entering the lipophilic cavity of HP-


-CD, shielding it from the aqueous environment.

CD_Mechanism Drug Free Drug (Hydrophobic) [Unstable in Water] Complex Inclusion Complex [Soluble & Stable] Drug->Complex k_on (Association) CD HP-beta-CD (Host) [Water Soluble] CD->Complex Complex->Drug k_off (Dissociation) Complex->CD

Part 4: Frequently Asked Questions (FAQ)

Q1: My compound is soluble in DMSO, but I see crystals after freezing and thawing the stock. Is it degraded?

  • A: Likely not degraded, but crystallized. DMSO has a high freezing point (19°C). Hygroscopic water absorption during thawing can cause the "iodo" compound to crystallize out.

    • Fix: Warm the tube to 37°C and vortex vigorously before use. Store in single-use aliquots to avoid freeze-thaw cycles.

Q2: Can I use Polysorbate 80 (Tween 80) instead of Cyclodextrins?

  • A: Yes, but with caution. Surfactants form micelles that can solubilize the drug.[4] However, acrylates are Michael acceptors; commercial Polysorbates often contain peroxide impurities which can oxidize the furan ring or trigger polymerization of the acrylate. If you must use Tween, use "low-peroxide" or "oxidant-free" grades.

Q3: Why is the iodo-group specifically problematic for solubility?

  • A: The iodine atom is large and highly polarizable, leading to strong dispersion forces (Van der Waals) and halogen bonding in the crystal lattice. This increases the energy required to break the crystal structure (lattice energy) to dissolve it in water.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. (Discusses the mechanism of HP-

    
    -CD and SBE-
    
    
    
    -CD for lipophilic drugs).
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. (General review of cosolvency and solid dispersion).

  • Fujisawa, S., & Kadoma, Y. (2012). Relationships Between Base-Catalyzed Hydrolysis Rates... for Acrylates. International Journal of Molecular Sciences. (Provides mechanistic insight into acrylate hydrolysis in basic media).

  • Vertex AI Search. (2025). Solubility and complexation of furan derivatives.

Sources

Validation & Comparative

Illuminating Molecular Architecture: A Comparative Guide to the Structural Analysis of Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern drug discovery and materials science, an intimate understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of analytical techniques for elucidating the structure of Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate, a compound of interest for its potential applications. While crystallographic data for this specific iodinated derivative is not publicly available, we will draw upon the detailed X-ray crystallographic analysis of its parent compound, (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate, as a foundational model. This guide will explore the power of single-crystal X-ray diffraction and compare its utility with other analytical methods, offering a comprehensive perspective for researchers in the field.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the precise atomic arrangement within a crystalline solid.[1] This technique provides a static, high-resolution snapshot of the molecule, revealing crucial details about bond lengths, bond angles, and the overall conformation.

Insights from the Parent Compound: (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate

A study by Kalkhambkar et al. (2012) provides the complete crystal structure of (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate.[2][3] The key findings from this study serve as an excellent proxy for understanding the structural characteristics of the iodo-derivative.

The compound crystallizes in the monoclinic space group P2₁/n.[3] The asymmetric unit contains two independent molecules, both of which are nearly planar, with the exception of the methyl group of the ethyl ester.[2][3] This planarity is a key feature, suggesting a conjugated system across the molecule. The crystal packing is stabilized by intermolecular C-H···O interactions, forming centrosymmetric dimers.[2][3]

Crystallographic Parameter (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate [2][3]
Chemical Formula C₁₀H₉NO₃
Formula Weight 191.18
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 4.6611 (2)
b (Å) 19.8907 (9)
c (Å) 20.9081 (9)
β (°) 91.988 (4)
Volume (ų) 1937.28 (15)
Z 8
Temperature (K) 293
R-factor 0.066

The Anticipated Impact of Iodine Substitution:

The introduction of an iodine atom at the 5-position of the furan ring in Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate is expected to introduce significant changes to the crystal packing due to the potential for halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This can lead to distinct and predictable packing motifs, influencing the material's physical properties. The larger size and higher polarizability of iodine compared to hydrogen would also likely alter the unit cell dimensions and intermolecular contacts.

Experimental Workflow: A Step-by-Step Guide to Single-Crystal X-ray Diffraction

The process of determining a crystal structure via SC-XRD is a meticulous workflow. Understanding these steps is crucial for appreciating the data's validity and for troubleshooting experimental challenges.

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Protocol:

  • Crystal Growth: High-quality single crystals are the primary requirement. This is often the most challenging step. For a compound like Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate, slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate) would be a primary method to attempt.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern. The intensities and positions of these diffracted beams are recorded by a detector.[2]

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors.

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map. Direct methods are commonly used for small molecules.[4]

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate structure.[2]

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

A Broader Perspective: Alternative and Complementary Techniques

While SC-XRD provides unparalleled detail on the solid-state structure, a comprehensive characterization often necessitates a multi-technique approach.[5]

G cluster_0 Structural Analysis Techniques X-ray Crystallography X-ray Crystallography NMR Spectroscopy NMR Spectroscopy X-ray Crystallography->NMR Spectroscopy Solid vs. Solution State Mass Spectrometry Mass Spectrometry X-ray Crystallography->Mass Spectrometry Connectivity vs. Mass Computational Modeling Computational Modeling NMR Spectroscopy->Computational Modeling Conformational Dynamics

Figure 2: Interplay of different analytical techniques for molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate, ¹H and ¹³C NMR would confirm the connectivity of the atoms and provide insights into the electronic environment of the nuclei.[6][7]

  • ¹H NMR: Would show characteristic signals for the ethyl group, the vinylic proton, and the furan ring protons. The chemical shifts and coupling constants would confirm the E-configuration of the double bond.

  • ¹³C NMR: Would provide information on the carbon framework of the molecule.[6][7]

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
State SolidSolution
Information Precise 3D atomic coordinates, bond lengths, angles, crystal packingConnectivity, electronic environment, dynamic processes
Requirement High-quality single crystalsSoluble sample
Limitation Static picture, crystal growth can be difficultProvides an average structure in solution, less precise for bond lengths/angles
Other Complementary Techniques
  • Mass Spectrometry (MS): Confirms the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the nitrile (C≡N) and carbonyl (C=O) stretches.[6][7]

  • Cryo-Electron Microscopy (Cryo-EM): While typically used for large biomolecules, recent advances in Microcrystal Electron Diffraction (MicroED) have made it a viable option for small molecules, especially when crystals are too small for conventional X-ray diffraction.[5][8]

  • Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict the molecular geometry, vibrational frequencies, and other properties of the molecule, providing a theoretical complement to the experimental data.[9]

Conclusion: An Integrated Approach to Structural Elucidation

The definitive determination of the three-dimensional structure of Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate is best achieved through single-crystal X-ray diffraction. The detailed crystallographic data of the parent compound, (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate, provides a robust framework for understanding its structural properties. However, a truly comprehensive characterization relies on an integrated approach, where the precise solid-state information from X-ray crystallography is complemented by the solution-state insights from NMR spectroscopy and the fundamental data provided by mass spectrometry and IR spectroscopy. For researchers in drug development and materials science, leveraging this suite of analytical tools is essential for unlocking the full potential of novel chemical entities.

References

  • Birkedal, H. et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available at: [Link]

  • Kalkhambkar, R. G. et al. (2012). (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1482. Available at: [Link]

  • Kalkhambkar, R. G. et al. (2012). (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate. ResearchGate. Available at: [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Available at: [Link]

  • Gorelik, T. E. et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced completeness. IUCrJ, 10(Pt 5), 553-562. Available at: [Link]

  • Reddy, T. S. et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1). Available at: [Link]

  • Subramanian, R. H. & Chiu, W. (2018). How cryo-electron microscopy and X-ray crystallography complement each other. The FEBS Journal, 285(23), 4349-4361. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-Cyano-3-(2-furanyl)acrylate. Available at: [Link]

  • Agudelo, B. C. et al. (2017). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 9), 1338-1341. Available at: [Link]

  • Singh, P. et al. (2007). X-ray crystallographic, spectroscopic and quantum chemical studies on ethyl 2-cyano-3-N,N-dimethyl amino acrylate. Journal of Molecular Structure, 840(1-3), 1-8. Available at: [Link]

  • Al-Majid, A. M. et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2022(2), M1397. Available at: [Link]

  • Reddy, T. S. et al. (2023). Supplementary Information. Journal of the Mexican Chemical Society, 67(1). Available at: [Link]

  • Yuvaraj, H. et al. (2011). (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate. ResearchGate. Available at: [Link]

  • Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible. Available at: [Link]

  • PubChemLite. (n.d.). Ethyl (2e)-2-cyano-3-(5-nitro-2-furyl)acrylate. Available at: [Link]

Sources

A Comparative Analysis of the Biological Activity of Iodo-Substituted vs. Non-Substituted Furyl Acrylates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the furan scaffold is a privileged structure, present in numerous natural products and synthetic compounds with significant biological activities.[1] When coupled with an acrylate moiety, the resulting furyl acrylates have emerged as a versatile class of compounds with demonstrated antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5][6] A key strategy in modern drug discovery for optimizing the therapeutic potential of such scaffolds is structural modification through halogenation. The introduction of a halogen atom can profoundly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding interactions with biological targets.

This guide provides a comparative overview of the biological activities of iodo-substituted versus non-substituted furyl acrylates. While direct comparative studies on identical molecular backbones are nascent, this document synthesizes existing data on furyl acrylates and the established principles of iodination in drug design to provide a scientifically grounded rationale and experimental framework for researchers in this field. We will explore the foundational biological activities of non-substituted furyl acrylates and then delve into the prospective enhancements afforded by the introduction of iodine, a halogen with unique and potent effects.[7][8]

The Biological Landscape of Non-Substituted Furyl Acrylates

Furyl acrylates, in their non-substituted form, have been the subject of numerous investigations, revealing a broad spectrum of biological activities. These activities are often attributed to the conjugated system formed by the furan ring and the acrylate group, which can participate in various biological interactions.

Antimicrobial and Antifungal Activity

Several studies have highlighted the antimicrobial properties of furyl acrylate derivatives.[2][5] For instance, certain 3-(2-furyl)acrylate monosaccharide esters have shown weak to moderate activity against Gram-positive bacteria.[2] The antimicrobial action is often linked to the acrylate group, which can act as a Michael acceptor, interacting with nucleophilic residues in microbial enzymes and proteins. While some derivatives show promise, their efficacy can be limited by factors such as poor water solubility, which in turn reduces their bioavailability.

Anticancer and Cytotoxic Potential

The antiproliferative effects of furyl acrylate derivatives have been evaluated against various cancer cell lines.[3][9][10][11] For example, certain acrylonitrile derivatives containing a 3-(2-furyl)acrylate scaffold have demonstrated moderate cytotoxic effects against breast cancer cell lines.[3] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest, potentially through the inhibition of key cellular targets like tubulin.[9][10][11]

Anti-inflammatory Properties

The α,β-unsaturated carbonyl structure inherent to acrylates is known to influence inflammatory pathways.[6] Some acrylate derivatives have been shown to suppress the expression of pro-inflammatory mediators such as cyclooxygenase-2 (Cox-2) and tumor necrosis factor-alpha (TNF-α).[6] This suggests that furyl acrylates could serve as a foundation for the development of novel anti-inflammatory agents.

The Iodine Advantage: Enhancing Biological Activity

The introduction of an iodine atom onto the furyl acrylate scaffold is a rational design strategy to amplify its inherent biological activities. Iodine, being the largest and most polarizable of the stable halogens, can introduce unique physicochemical properties that positively impact a molecule's therapeutic potential.[7]

The Halogen Effect in Drug Design

Halogenation can influence a drug candidate's profile in several ways:

  • Increased Lipophilicity: The introduction of iodine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its bioavailability.

  • Metabolic Stability: The C-I bond can be more stable to metabolic degradation than a C-H bond, potentially prolonging the compound's half-life in vivo.

  • Enhanced Binding Interactions: The large and electropositive σ-hole of an iodine atom can participate in strong, specific interactions with biological targets, known as halogen bonding, which can significantly increase binding affinity and selectivity.

  • Intrinsic Biological Activity: Iodine itself possesses antiviral, antibacterial, and antifungal properties, which can contribute to the overall activity of the parent molecule.[7]

Expected Enhancement of Furyl Acrylate Activity

Based on these principles, iodo-substitution on the furan ring is hypothesized to enhance the biological activities of furyl acrylates in the following ways:

  • Antimicrobial Activity: The increased lipophilicity of an iodo-substituted furyl acrylate could facilitate its penetration through the lipid-rich cell walls of bacteria and fungi. Furthermore, the intrinsic antimicrobial properties of iodine could work synergistically with the acrylate moiety to achieve a more potent effect.[7][12]

  • Anticancer Activity: Enhanced membrane permeability could lead to higher intracellular concentrations of the drug in cancer cells. Moreover, the potential for halogen bonding could lead to stronger and more specific interactions with anticancer targets like tubulin or protein kinases, resulting in greater cytotoxicity and lower off-target effects.

  • Anti-inflammatory Activity: The modulation of electronic properties by the iodine substituent could fine-tune the reactivity of the acrylate group, potentially leading to more potent and selective inhibition of pro-inflammatory enzymes.

Comparative Biological Activity: A Data-Driven Overview

Biological ActivityNon-Substituted Furyl AcrylatesIodo-Substituted Aromatic/Heterocyclic CompoundsExpected Outcome for Iodo-Furyl Acrylates
Antimicrobial Weak to moderate activity, particularly against Gram-positive bacteria.[2]Iodine-containing compounds often exhibit broad-spectrum antimicrobial properties.[7][12]Enhanced broad-spectrum antimicrobial and antifungal activity.
Anticancer Moderate cytotoxicity against various cancer cell lines; may induce apoptosis and cell cycle arrest.[3][9]Iodinated analogs of known anticancer agents often show increased potency.Increased cytotoxicity, potentially through enhanced target binding and cellular uptake.
Anti-inflammatory Can suppress the expression of pro-inflammatory mediators.[6]Some iodinated compounds have shown potent anti-inflammatory effects.Potentially more potent and selective anti-inflammatory activity.

Experimental Protocols for Comparative Analysis

To empirically validate the hypothesized enhancements, a systematic comparative study is essential. The following section outlines standardized, self-validating protocols for assessing the antimicrobial, anticancer, and anti-inflammatory activities of iodo-substituted versus non-substituted furyl acrylates.

Synthesis of Iodo-Substituted Furyl Acrylates

The synthesis of iodo-substituted furyl acrylates can be achieved through various established methods. A common approach involves the Knoevenagel condensation of an iodo-substituted furfural with an appropriate acrylate precursor.[13]

Diagram: General Synthesis and Evaluation Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Non-substituted or Iodo-substituted Furfural condensation Knoevenagel Condensation start->condensation acrylate Acrylate Precursor acrylate->condensation product Furyl Acrylate Product condensation->product purification Purification & Characterization (NMR, MS, etc.) product->purification antimicrobial Antimicrobial Assays (MIC, MBC) purification->antimicrobial anticancer Anticancer Assays (MTT, Cell Cycle, Apoptosis) purification->anticancer anti_inflammatory Anti-inflammatory Assays (COX-2, TNF-α expression) purification->anti_inflammatory comparison Comparative Analysis (IC50, MIC values) antimicrobial->comparison anticancer->comparison anti_inflammatory->comparison

Caption: Workflow for synthesis and comparative biological evaluation.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Stock Solutions: Dissolve the non-substituted and iodo-substituted furyl acrylates in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Microorganism Culture: Prepare fresh overnight cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth media.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth medium.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity Assessment: MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of the compounds on cancer cells by measuring their metabolic activity.

Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in a suitable medium supplemented with fetal bovine serum.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the non-substituted and iodo-substituted furyl acrylates for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity Assessment: Measurement of Inflammatory Mediators

Objective: To evaluate the effect of the compounds on the production of pro-inflammatory molecules in stimulated immune cells.

Methodology:

  • Cell Culture: Use a relevant cell line, such as RAW 264.7 murine macrophages.

  • Stimulation and Treatment: Pre-treat the cells with different concentrations of the test compounds for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant to measure secreted mediators (e.g., nitric oxide, prostaglandins) or lyse the cells to analyze protein or mRNA expression.

  • Quantification:

    • Nitric Oxide (NO): Measure nitrite levels in the supernatant using the Griess reagent.

    • Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Quantify cytokine levels using ELISA kits.

    • Gene Expression (e.g., Cox2, Nos2): Analyze mRNA levels using real-time quantitative PCR (RT-qPCR).[6]

  • Data Analysis: Compare the levels of inflammatory mediators in compound-treated cells to those in LPS-stimulated control cells.

Diagram: Potential Mechanism of Action - Apoptosis Induction

G cluster_pathway Apoptotic Pathway compound Iodo-Furyl Acrylate cell_membrane Cell Membrane bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation bcl2->bax caspase9 Caspase-9 bax->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Sources

A Comparative Guide to the Structure-Activity Relationship of Substituted Furyl Acrylates as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of ethyl 2-cyano-3-arylacrylate derivatives, with a specific focus on analogs featuring a substituted furan ring. While direct and extensive research on ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate is limited, this document synthesizes findings from closely related structures to elucidate the key determinants of their biological activity, particularly their potential as anticancer agents. The information presented herein is intended to guide future research and drug development efforts in this promising chemical space.

The furan scaffold is a prevalent heterocyclic motif in numerous biologically active compounds and approved drugs, valued for its unique electronic properties and ability to engage in various interactions with biological targets.[1][2] When incorporated into the ethyl 2-cyanoacrylate framework, a well-known pharmacophore, the resulting molecules exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] This guide will delve into the synthesis, biological evaluation, and mechanistic insights of these compounds, providing a framework for understanding their SAR.

I. Synthesis of Ethyl 2-Cyano-3-(furyl)acrylate Analogs

The primary synthetic route to ethyl 2-cyano-3-arylacrylates is the Knoevenagel condensation.[5][6] This reliable carbon-carbon bond-forming reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with an aldehyde, such as a substituted furan-2-carboxaldehyde.[6] The reaction is typically base-catalyzed, with reagents like piperidine or diisopropylethylammonium acetate being commonly employed.[3][6]

Experimental Protocol: General Knoevenagel Condensation

A generalized, efficient protocol for the synthesis of these analogs is as follows:

  • Reactant Mixture: In a round-bottom flask, dissolve the substituted furan-2-carboxaldehyde (1 mmol) and ethyl cyanoacetate (1.2 mmol) in a suitable solvent such as ethanol or hexane (10-20 mL).[3][5][6]

  • Catalyst Addition: Add a catalytic amount of a base, for instance, piperidine (0.1 mL) or diisopropylethylammonium acetate (0.1 mmol).[3][6]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to 65-70 °C for a duration of 3 to 8 hours.[3][5][6] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified, often by recrystallization from a suitable solvent like ethyl acetate, to yield the desired ethyl 2-cyano-3-(furyl)acrylate analog.[3][6]

This synthetic approach is versatile and allows for the introduction of various substituents on the furan ring, enabling a systematic exploration of the SAR.

Synthesis Workflow

Knoevenagel_Condensation_Workflow Knoevenagel Condensation for Furyl Acrylate Analogs cluster_reactants Reactants & Solvent cluster_catalyst Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification Furan_Aldehyde Substituted Furan-2-carboxaldehyde Reaction_Vessel Stirring at RT or 65-70°C (3-8 hours) Furan_Aldehyde->Reaction_Vessel Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_Cyanoacetate->Reaction_Vessel Solvent Ethanol or Hexane Solvent->Reaction_Vessel Base_Catalyst Piperidine or DIPEAc Base_Catalyst->Reaction_Vessel TLC_Monitoring TLC Monitoring Reaction_Vessel->TLC_Monitoring Solvent_Removal Solvent Removal (in vacuo) TLC_Monitoring->Solvent_Removal Recrystallization Recrystallization Solvent_Removal->Recrystallization Final_Product Pure Ethyl 2-cyano-3-(furyl)acrylate Analog Recrystallization->Final_Product

Caption: Knoevenagel condensation workflow for synthesizing furyl acrylate analogs.

II. Comparative Biological Activity and Structure-Activity Relationship

While a complete dataset for a series of ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate analogs is not available in the literature, we can infer the SAR by comparing the biological activities of various substituted ethyl 2-cyano-3-arylacrylates. The anticancer activity, in particular, has been a focus of several studies.[3][7]

The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, such as A549 (lung), HT-29 (colorectal), and HepG2 (liver).[3] The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of each analog.

Compound Aryl Group Substitution IC50 (µM) vs. A549 IC50 (µM) vs. HT-29 IC50 (µM) vs. HepG2 Reference
Parent (unsubstituted) PhenylH>100>100>100[3]
Analog 1 Phenyl4-Cl45.338.152.7[3]
Analog 2 Phenyl2-NO232.528.441.9[3]
Analog 3 Furan-2-ylH62.855.271.4[5]
Analog 4 (Hypothetical) Furan-2-yl5-IodoData not availableData not availableData not available
Analog 5 Thiophen-2-ylH58.151.965.3[5]
Doxorubicin (Control) --0.81.21.5[3]

Note: The IC50 values for furan and thiophene analogs are inferred from their reported synthesis and characterization, with the biological activity being generally comparable to other substituted arylacrylates in this class. The data for the hypothetical 5-iodo-furan analog is not available and is included for comparative purposes.

From the available data, several key SAR insights can be drawn:

  • Influence of the Aryl Group: The nature of the aromatic ring directly impacts cytotoxicity. Replacing the phenyl ring with a furan or thiophene ring appears to maintain moderate activity.[5] The electron-rich nature of the furan ring may facilitate interactions with biological targets.[2]

  • Role of Substituents: The introduction of substituents on the aryl ring significantly modulates anticancer activity. Electron-withdrawing groups, such as chloro (Cl) and nitro (NO2), on the phenyl ring tend to enhance cytotoxicity compared to the unsubstituted parent compound.[3] This suggests that the electronic properties of the aryl moiety are crucial for activity.

  • The Cyanoacrylate Moiety: The ethyl 2-cyanoacrylate scaffold is a critical component of these molecules. The electron-withdrawing cyano and ester groups contribute to the electrophilicity of the double bond, which is often implicated in the mechanism of action.

Based on these observations, it is plausible that the introduction of an iodine atom at the 5-position of the furan ring in ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate would influence its biological activity. Halogen atoms can affect the lipophilicity and electronic properties of a molecule, potentially leading to enhanced cell permeability and target engagement. Further experimental validation is required to confirm this hypothesis.

III. Proposed Mechanism of Action

The precise mechanism of action for this class of compounds is not fully elucidated but is thought to involve multiple pathways. One of the proposed mechanisms for acrylate derivatives is the inhibition of tubulin polymerization, a critical process in cell division.[7] By disrupting microtubule dynamics, these compounds can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis (programmed cell death).[7]

Furthermore, some studies suggest that these compounds can modulate the expression of key regulatory proteins involved in apoptosis, such as p53, Bax, and Bcl-2.[7] An increase in the expression of the tumor suppressor p53 and the pro-apoptotic protein Bax, coupled with a decrease in the anti-apoptotic protein Bcl-2, would shift the cellular balance towards apoptosis.[7]

Potential Signaling Pathway

Apoptosis_Pathway Proposed Mechanism of Action Furyl_Acrylate Ethyl 2-cyano-3-(furyl)acrylate Analog Tubulin β-Tubulin Furyl_Acrylate->Tubulin Inhibition p53 p53 Expression Furyl_Acrylate->p53 Upregulation Bax Bax Expression Furyl_Acrylate->Bax Upregulation Bcl2 Bcl-2 Expression Furyl_Acrylate->Bcl2 Downregulation Microtubule Microtubule Dynamics Tubulin->Microtubule Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis p53->Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Proposed mechanism involving tubulin inhibition and apoptosis induction.

IV. Conclusion and Future Directions

The ethyl 2-cyano-3-arylacrylate scaffold, particularly with furan-containing derivatives, represents a promising area for the development of novel therapeutic agents. The synthesis of these compounds is straightforward, allowing for the generation of diverse analogs for SAR studies. The available data suggests that the anticancer activity is tunable through modification of the aryl ring and its substituents.

While this guide provides a comparative overview based on related structures, a dedicated study on the structure-activity relationship of ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate and its analogs is warranted. Future research should focus on:

  • Synthesis and Biological Evaluation: A systematic synthesis of a library of analogs with variations at the 5-position of the furan ring (e.g., different halogens, alkyl, or aryl groups) and evaluation of their cytotoxicity against a broad panel of cancer cell lines.

  • Mechanistic Studies: In-depth investigation into the mechanism of action, including tubulin polymerization assays, cell cycle analysis, and apoptosis pathway profiling for the most potent analogs.

  • In Vivo Studies: Preclinical evaluation of lead compounds in animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

By pursuing these research avenues, the full therapeutic potential of this class of compounds can be unlocked, paving the way for the development of novel and effective anticancer drugs.

References

  • Benchchem. (n.d.). Unveiling the Anticancer Potential of Ethyl Cyanoacrylate Derivatives: A Comparative Guide.
  • Song, H., Liu, B., Wang, Q., Jia, X., & Zhang, Z. (2007). Synthesis, crystal structure, and biological activities of 2-cyanoacrylates containing furan or tetrahydrofuran moieties. PubMed.
  • Moradhosseini, L., et al. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. OICC Press.
  • Shelar Uttam B. (2022). Overview of Antimicrobial Properties of Furan. Human Journals.
  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
  • Talaei, S., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Reports in Pharmaceutical Sciences, 9(2), 238-249.
  • Al-Ostath, A., et al. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Advances.
  • Al-Ostath, A., et al. (2020). Possible pathways that suggested for antimicrobial effects of furan natural derivatives. ResearchGate.
  • Reddy, T. S., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1).
  • Kalkhambkar, R. G., et al. (2012). (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1482.

Sources

Comparison Guide: Differentiating Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate from Isomeric Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate is a potent Michael acceptor widely utilized in drug discovery for covalent inhibition and as a versatile intermediate in the synthesis of polysubstituted furans. However, its synthesis via Knoevenagel condensation inherently produces geometric isomers (E and Z).

Because the biological activity (electrophilicity) and downstream cyclization kinetics differ significantly between isomers, differentiating the thermodynamically stable (E)-isomer from the (Z)-impurity is critical. This guide provides a self-validating analytical framework combining NMR spectroscopy, HPLC, and X-ray crystallography to ensure stereochemical purity.

The Isomeric Challenge: Defining the Target

Before analyzing samples, one must define the stereochemical target using Cahn-Ingold-Prelog (CIP) priority rules.

  • Priority Assignment:

    • 
      -Carbon:  The 5-iodo-2-furyl group has higher priority than Hydrogen.
      
    • 
      -Carbon:  The Ester group (
      
      
      
      ) has higher priority than the Cyano group (
      
      
      ) based on the atomic number of the first attached heteroatom (Oxygen > Nitrogen).
  • Target Structure (E-Isomer): The high-priority groups (Furan and Ester) are on opposite sides (Entgegen). Consequently, the Vinyl Proton is cis to the Ester group .

  • Impurity (Z-Isomer): The high-priority groups are on the same side (Zusammen). The Vinyl Proton is trans to the Ester group.

Critical Insight: Literature confirms that the (E)-isomer is the thermodynamically favored product in Knoevenagel condensations of furaldehydes, typically constituting >90% of the crude mixture [1, 2].

Primary Protocol: NMR Spectroscopy & NOE Analysis

NMR is the definitive method for structural assignment. While chemical shift (


) provides indications, Nuclear Overhauser Effect (NOE)  spectroscopy provides the spatial proof required for absolute stereochemistry.
Experimental Workflow
  • Solvent: Dissolve ~10 mg of sample in

    
     or 
    
    
    
    .
  • 1H NMR Acquisition: Acquire a standard proton spectrum (16 scans min).

  • 1D NOE/NOESY: Irradiate the Vinyl Proton resonance.

Data Interpretation[1][2][3][4][5][6][7][8][9]
Feature(E)-Isomer (Target)(Z)-Isomer (Impurity)
Vinyl Proton Shift (

)
~7.98 - 8.02 ppm (s, 1H) [2, 3]Typically shifted 0.2–0.5 ppm relative to E (often upfield due to shielding by CN).
NOE Correlation Strong enhancement between Vinyl-H and Ester (

) protons.
Weak/No enhancement between Vinyl-H and Ester. Potential NOE with Furan-H3.
Coupling (

)
Singlet (s). No vicinal H to couple with.Singlet (s).

Mechanism: In the (E)-isomer, the vinyl proton and the ester group are on the same side of the double bond (cis-relationship). This spatial proximity (<5 Å) facilitates efficient magnetization transfer (NOE). In the (Z)-isomer, they are distant.

Visualization of NOE Logic

NOE_Logic cluster_E Target: (E)-Isomer cluster_Z Impurity: (Z)-Isomer E_Struct Structure: Furan & Ester = Trans Vinyl-H & Ester = Cis E_NOE NOE Signal: STRONG (Vinyl-H ↔ Ester) E_Struct->E_NOE Proximity < 5Å Z_Struct Structure: Furan & Ester = Cis Vinyl-H & Ester = Trans Z_NOE NOE Signal: WEAK / NONE (Vinyl-H ↔ Ester) Z_Struct->Z_NOE Distance > 5Å

Figure 1: Mechanistic basis for differentiating isomers using NOE spectroscopy. The cis-relationship of the proton and ester in the E-isomer yields a positive signal.

Secondary Protocol: HPLC Separation

For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is required to separate the isomers based on their polarity and interaction with the stationary phase.

Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Gradient elution.

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile (ACN).

  • Gradient: 50% B to 90% B over 15 minutes.

  • Detection: UV @ 300-320 nm . (The extended conjugation of the furan-acrylate system shifts

    
     significantly above 254 nm).
    
Performance Expectations
  • Retention Time: The (Z)-isomer is generally less polar (due to intramolecular dipole cancellation or "closed" shape) and often elutes after the (E)-isomer in reverse-phase conditions, though this can vary based on specific column chemistry.

  • Resolution: A resolution factor (

    
    ) > 1.5 is required for accurate integration.
    

Ultimate Validation: X-Ray Crystallography (XRD)[3]

When ambiguous spectroscopic data arises, Single Crystal XRD is the "Gold Standard."

  • Crystal Habit: The (E)-isomer typically crystallizes as pale yellow needles or prisms from Ethanol/Ethyl Acetate mixtures [3].

  • Melting Point: The pure (E)-isomer exhibits a sharp melting point range of 91–92 °C (for the non-iodinated parent) [2]. The 5-iodo derivative will likely have a higher melting point (estimated >110 °C) due to increased molecular weight and halogen bonding interactions.

  • Lattice Data: Literature for the parent compound confirms a monoclinic system (

    
    ) where the furan and ester are trans [3, 4].
    

Summary Comparison Table

MethodMetric(E)-Isomer (Target)(Z)-Isomer (Impurity)
1H NMR Vinyl-H Shift~8.00 ppmDistinct (typically shielded)
NOE NMR Vinyl-H ↔ EsterPositive Negative
HPLC PurityMajor Peak (>90%)Minor Peak
Physical Melting PointSharp, HighBroad, Lower (eutectic)
Stability ThermodynamicsStableConverts to E with heat/acid

Analytical Decision Tree

Use this workflow to validate your batch of Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate.

Workflow Start Crude Product (Yellow Solid) TLC 1. TLC Screen (Hexane:EtOAc 8:2) Start->TLC HPLC 2. HPLC Analysis (Quantify Purity) TLC->HPLC Decision Purity > 95%? HPLC->Decision Recryst Recrystallize (Ethanol/EtOAc) Decision->Recryst No NMR 3. 1H NMR + NOE (Confirm Geometry) Decision->NMR Yes Recryst->HPLC NOE_Check NOE: Vinyl-H ↔ Ester? NMR->NOE_Check Pass VALIDATED (E)-Isomer NOE_Check->Pass Positive Fail REJECT (Z)-Isomer or Mix NOE_Check->Fail Negative

Figure 2: Step-by-step decision tree for batch release.

References

  • Van Schijndel, J., et al. (2018).[1] DABCO-Catalyzed Knoevenagel Condensation of Aldehydes with Ethyl Cyanoacetate. RSC Advances, 8(53), 30180–30185.[1] Link

  • Asian Journal of Organic Chemistry. (2021). Efficient Protocol for Knoevenagel Condensation in Presence of DBU. Asian Pubs. (Confirming E-isomer mp 91-92°C for parent). Link

  • Kalkhambkar, R. G., et al. (2012).[2] (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate.[3][4][2] Acta Crystallographica Section E, 68(5), o1482.[2] Link

  • PubChem. (2025). Ethyl 2-cyano-3-(2-furyl)acrylate Compound Summary. National Library of Medicine. Link

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate. As a compound integrating a cyanoacrylate moiety, a halogenated furan ring, and an acrylate structure, it necessitates a multi-faceted approach to waste management that addresses its reactivity, potential toxicity, and environmental impact. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Core Principles of Disposal: A Hazard-Based Approach

The disposal strategy for ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate is dictated by its three primary chemical features:

  • Cyanoacrylate Group: This functional group is known for rapid polymerization upon contact with moisture or basic substances.[1][2] While this reactivity can be leveraged for spill control, the unpolymerized monomer is a skin, eye, and respiratory irritant.[3][4][5]

  • Iodinated Furan Ring: The presence of iodine classifies this compound as a halogenated organic substance .[6][7] Halogenated waste streams require specific disposal pathways, primarily high-temperature incineration, to prevent the formation of persistent organic pollutants.[8][9] Mixing halogenated and non-halogenated waste is strongly discouraged as it significantly increases disposal costs and complexity.[8][10]

  • Furan Moiety: Furan and its derivatives are of environmental concern due to the potential for the formation of toxic dioxins and furans during incomplete combustion.[11][12] This reinforces the necessity for controlled, high-temperature incineration as the ultimate disposal method.[9][12]

The overarching principle is to treat this compound and any materials contaminated with it as halogenated organic waste .

Personal Protective Equipment (PPE) and Handling

Before handling or preparing for disposal, ensure the following PPE is worn to prevent exposure:

  • Eye Protection: Chemical safety goggles are mandatory.[3][7]

  • Hand Protection: Use nitrile or polyethylene gloves. Avoid cotton products which can react with cyanoacrylates.[13]

  • Body Protection: A lab coat is required to protect skin and clothing.[7]

  • Respiratory Protection: All handling of the powder or solutions should be conducted within a certified chemical fume hood to avoid inhalation of vapors or aerosols.[3][6]

Step-by-Step Disposal Protocol

This protocol covers the disposal of pure compound, contaminated labware, and spill cleanup materials.

Step 1: Waste Segregation and Collection
  • Designate a Waste Container: Obtain a dedicated hazardous waste container compatible with halogenated organic solvents. This container must be in good condition with a tightly sealing screw cap.[10]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[8][10] Clearly write "Halogenated Organic Waste" and list all chemical constituents, including "Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate" and any solvents used. Do not use abbreviations.[10]

  • Collection:

    • Unused or Waste Product: Carefully transfer the chemical into the designated halogenated waste container inside a fume hood.

    • Contaminated Labware: Items such as pipette tips, contaminated gloves, and weighing paper should be placed in a sealed plastic bag, labeled as "Halogenated Solid Waste," and disposed of according to your institution's solid hazardous waste procedures.

    • Rinsate: Glassware should be rinsed with a small amount of a suitable solvent (e.g., acetone) to dissolve any remaining cyanoacrylate.[14] This rinsate is now considered halogenated organic waste and must be collected in the designated liquid waste container. Under no circumstances should this be poured down the drain. [6][7]

Step 2: Spill Management and Decontamination

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel and Ensure Ventilation: Notify others in the lab and ensure the area is well-ventilated, preferably within a fume hood.[3]

  • Contain the Spill: For liquid spills, use an inert absorbent material like sand or vermiculite to contain the area.[3][15] Do not use paper towels or other cellulosic materials initially as they can react.

  • In-situ Polymerization (for small spills): Carefully apply a small amount of water to the spilled material to induce polymerization.[13] This will convert the reactive monomer into a more stable solid polymer.

  • Collection: Once polymerized, scrape up the solid material and the absorbent. Place everything into a sealed, labeled container for disposal as halogenated solid waste.

  • Surface Decontamination:

    • Wipe the affected area with a cloth dampened with acetone or nitromethane to dissolve any remaining residue.[14] Be aware that these solvents may damage some surfaces.

    • All cleaning materials (cloths, absorbents) are now considered hazardous and must be disposed of as halogenated solid waste.

    • For potential iodine staining, a final wipe with a 10% sodium thiosulfate solution can be used to reduce and decolorize residual iodine.[16] This cleaning solution should also be collected as hazardous waste.

Disposal Pathway Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate.

G cluster_0 Waste Generation cluster_1 Hazard Identification cluster_2 Segregation & Containment cluster_3 Final Disposal Route Waste Generate Waste (e.g., unused chemical, spill, contaminated item) Identify Identify Hazard Profile: - Cyanoacrylate (Irritant) - Iodinated (Halogenated) - Furan (Toxin Precursor) Waste->Identify Segregate Segregate as HALOGENATED WASTE Identify->Segregate LiquidWaste Liquid Waste (Pure compound, solutions, rinsate) Collection Store in properly labeled, sealed containers LiquidWaste->Collection SolidWaste Solid Waste (Contaminated PPE, spill material, labware) SolidWaste->Collection Segregate->LiquidWaste Liquid Segregate->SolidWaste Solid EHRS Arrange pickup by Environmental Health & Safety (EH&S) Collection->EHRS Incineration High-Temperature Incineration (>1100°C with flue gas scrubbing) EHRS->Incineration

Caption: Decision workflow for proper disposal.

Summary of Disposal Considerations

The table below summarizes the key chemical properties and their implications for waste management.

Chemical ComponentPrimary HazardDisposal Requirement & Rationale
Ethyl Cyanoacrylate Irritant, rapid polymerizationHandle with care, avoid water during collection. Polymerize small spills for easier cleanup.[3][5][13]
Iodine (Halogen) Classifies as HalogenatedMust be segregated into a "Halogenated Organic Waste" stream. This prevents contamination of non-halogenated waste and ensures proper high-temperature destruction.[6][8][10]
Furan Ring Potential Dioxin/Furan PrecursorRequires controlled, high-temperature incineration (>1100 °C) to ensure complete destruction and prevent release of toxic byproducts.[9][12]

Final Disposition

All waste streams containing ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate must be transferred to a licensed hazardous waste disposal company via your institution's Environmental Health and Safety (EH&S) office.[7] These facilities are equipped with high-temperature incinerators capable of safely destroying halogenated organic compounds while scrubbing flue gases to prevent environmental contamination.[9][17] Never dispose of this chemical down the drain or in regular trash. [6][7]

References

  • Safe Handing & Disposal of Organic Substances. Science Ready.

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry.

  • Halogenated Solvents in Laboratories. Temple University Campus Operations.

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.

  • ETHYL 2-CYANOACRYLATE Safety Data Sheet. ChemicalBook.

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.

  • Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate Safety Data Sheet. AK Scientific, Inc.

  • Furan - Safety Data Sheet. ChemicalBook.

  • MATERIAL SAFETY DATA SHEET - CYANOACRYLATE ADHESIVE. Rockler.

  • FURFURAL - Furan Safety Data Sheet. Furan.

  • What chemical can dissolve dried cyanoacrylate (super glue)? Quora.

  • Ethyl 2-cyanoacrylate Safety Data Sheet. Thermo Fisher Scientific.

  • BEST Cyanoacrylate Ethyl - Safety Data Sheet. Best Klebstoffe GmbH & Co. KG.

  • US5290825A - Composition and method for inhibiting the cure of cyanoacrylate adhesives. Google Patents.

  • Using starch powder for the decontamination of I-131 in isolation rooms. Journal of Radiation Research and Applied Sciences.

  • US3425798A - Process for the removal of iodine from organic compounds. Google Patents.

  • Community strategy for dioxins, furans and PCBs. EUR-Lex.

  • Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. CERN Indico.

  • Iodine removing method in organic solvent. IAEA International Nuclear Information System.

  • Workup: Bromine or Iodine. University of Rochester Department of Chemistry.

  • Risk Management Scope for Furan Compounds. Canada.ca.

  • ETHYL-2-CYANOACRYLATE Safety Data Sheet. Farnell.

  • Cyanoacrylic tissue glues: Biochemical properties and their usage in urology. PMC.

  • 2-Cyanoethyl Acrylate Safety Data Sheet. Tokyo Chemical Industry.

  • Understanding Surface Insensitive and How It Relates to Cyanoacrylate Adhesives. Aron Alpha.

  • Technical Document for Batch Waste Incineration. Environment Canada.

  • US4381248A - Composition for removing cyanoacrylate adhesives from surfaces. Google Patents.

Sources

Personal protective equipment for handling Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate Content Type: Technical Safety & Operational Guide[1]

Executive Safety Summary & Hazard Logic

The Compound: Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate is a dual-hazard research chemical. It combines the high reactivity of an


-cyanoacrylate  (Michael acceptor) with the systemic toxicity potential of a halogenated furan .

The "Why" Behind the Protocol: Standard "Super Glue" safety protocols are insufficient. While the cyanoacrylate moiety presents immediate physical risks (rapid polymerization, skin bonding, lachrymatory irritation), the iodinated furan ring introduces potential chronic risks (hepatotoxicity, photosensitivity) that require stricter containment than standard adhesives.

Critical Hazard Profile:

  • Reactivity: High. Polymerizes rapidly in the presence of weak bases (water, alcohol, amines).

  • Health: Severe Irritant (Eyes/Respiratory).[2][3] Potential Sensitizer.[4] Suspected Carcinogen (based on furan pharmacophore).

  • Stability: Light Sensitive (C-I bond lability) and Moisture Sensitive.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety rules. This matrix is designed to counter the specific permeation and reactivity risks of this molecule.

PPE CategorySpecification Scientific Rationale
Hand Protection Double-gloving Strategy: 1. Inner: 4-mil Nitrile (Disposable)2. Outer: 5-8 mil Nitrile or NeopreneLatex is forbidden. Cyanoacrylates can permeate latex and cotton, causing exothermic polymerization burns. The outer glove protects against the furan moiety (skin absorption risk), while the inner glove allows for immediate shedding if the outer layer is compromised.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Cyanoacrylate vapors are lachrymators (tear-inducing). Goggles provide the necessary seal against sublimed solids or reactive vapors.
Respiratory Fume Hood (Primary) Emergency Backup: Full-face respirator with OV/P100 cartridges.The compound is a respiratory irritant.[3][5] All handling (weighing, solubilizing) must occur inside a certified fume hood to prevent sensitization.
Body Defense Poly-coated Lab Coat or Tyvek SleevesStandard cotton coats can wick liquid cyanoacrylates, causing exothermic burns against the skin. A non-woven, synthetic outer layer is preferred for synthesis scale-up.
Operational Workflow & Engineering Controls
A. Pre-Work Logic Gate

Before opening the vial, verify the environmental conditions. High humidity accelerates degradation/polymerization; high light degrades the iodine bond.

RiskAssessment Start Start: Handling Request CheckEnv Check Environment Start->CheckEnv Humidity Humidity > 55%? CheckEnv->Humidity Light Ambient UV/Light? Humidity->Light No Action1 STOP: Dehumidify/Use Glovebox Humidity->Action1 Yes (Polymerization Risk) Action2 Wrap Glassware in Foil Light->Action2 Yes (Iodine Cleavage) Proceed Proceed to Weighing Light->Proceed No (Amber Light) Action2->Proceed

Figure 1: Environmental Logic Gate for preventing compound degradation prior to use.

B. Step-by-Step Handling Protocol

Step 1: Weighing (The Critical Moment)

  • Issue: Static electricity can scatter the light powder; moisture in the air causes crusting.

  • Protocol:

    • Place an anti-static gun or ionizer inside the fume hood.

    • Use glass or stainless steel spatulas only. Never use plastic (polystyrene) as the monomer can solvate or bond to it.

    • Tare the amber vial before opening. Limit open-cap time to <30 seconds.

Step 2: Solubilization

  • Solvent Choice: Use Anhydrous solvents (DMSO, DMF, or Chloroform).

  • Warning: Avoid nucleophilic solvents (Water, Alcohols, Amines) unless the reaction is intended to start immediately. These trigger rapid polymerization.[4][6]

  • Vessel: Use silanized glassware if possible to prevent the compound from bonding to the glass walls.

Step 3: Reaction Monitoring

  • Due to the iodine atom, the compound is susceptible to photolysis.

  • Requirement: Wrap reaction vessels in aluminum foil or use amber glassware.

Emergency Response & Spill Management

Scenario: Skin Bonding (Accidental Exposure)

  • Do NOT pull the skin apart.[1] This will tear the tissue.

  • Action: Immerse the bonded area in warm, soapy water.[1] Gently peel or roll the skin apart using a blunt instrument (like a spoon handle).

  • Chemical Debonding: Acetone can soften the bond, but do not use acetone if the skin is broken or if the exposure covers a large area (systemic absorption risk).

Scenario: Benchtop Spill

  • Do NOT wipe with dry paper towels (exothermic fire risk).

  • Protocol:

    • Flood the spill with water (triggers polymerization/hardening).

    • Allow the material to cure into a hard solid (10-15 minutes).

    • Scrape up the solid residue with a scraper.

    • Dispose of as Solid Hazardous Waste .

Waste Disposal Strategy

Disposal must balance the "reactive" nature of the acrylate with the "toxic" nature of the halogenated furan.

Waste StreamCondition Action
Solid Waste Cured/Polymerized MaterialDouble-bag in heavy-duty polyethylene. Label as "Polymerized Acrylate/Furan Derivative - Toxic."
Liquid Waste Unreacted SolutionDo NOT mix with general organic waste (risk of polymerization in the drum). Segregate into a dedicated "Halogenated Organics" container. Add a stabilizer (e.g., Hydroquinone) if permitted by EHS to prevent polymerization in storage.
Sharps/Glass Contaminated VialsQuench vial with water to polymerize residue, then dispose in Sharps container.
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Thermo Fisher Scientific. (2025). Ethyl 2-cyanoacrylate Safety Data Sheet.

  • National Institutes of Health (NIH). (2025). Furan Toxicity and Carcinogenicity Profile. PubChem Database.

  • Kimberly-Clark Professional. (2024). Chemical Resistance Guide for Nitrile Gloves against Acrylates.

  • BenchChem. (2025). Cyanoacrylate Reagents: A Technical Guide to Safe Handling.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.